Anigorufone
説明
This compound has been reported in Strelitzia reginae, Anigozanthos rufus, and other organisms with data available.
特性
IUPAC Name |
2-hydroxy-9-phenylphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJJXELQAJQSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=CC=C4C=C(C3=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291917 | |
| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56252-32-5 | |
| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123 - 125 °C | |
| Record name | Anigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Anigorufone: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds recognized for their distinct pigmentation and diverse biological activities. First identified in the mid-1970s from the Australian kangaroo paw plant, Anigozanthos rufus, this molecule has since been found in other plant species where it often functions as a phytoalexin. Its discovery was a key step in characterizing the chemical constituents of the Haemodoraceae family. This compound exhibits notable antimicrobial and cytotoxic properties, making it a subject of interest for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols, a summary of its physicochemical and spectroscopic data, and an exploration of its biosynthetic pathway and proposed mechanisms of action.
Discovery and Natural Sources
This compound is a member of the naphthalenes and benzenes.[3] It has been reported in Anigozanthos rufus, Strelitzia reginae (bird of paradise), and other organisms.[3] In plants belonging to the family Haemodoraceae, which includes the genus Anigozanthos, phenylphenalenones like this compound are typically present as phytoanticipins, meaning they are constitutive defense compounds.[4] The roots and rhizomes are particularly rich in these compounds.[4] Interestingly, this compound has also been isolated from the rhizomes of Musa acuminata (a species of banana), where it functions as a phytoalexin, synthesized in response to pathogen attack or stress.[4][5]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was primarily achieved through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being pivotal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂O₂ | [3] |
| Molecular Weight | 272.3 g/mol | [3] |
| CAS Number | 56252-32-5 | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 123 - 125 °C | [3] |
| IUPAC Name | 2-hydroxy-9-phenylphenalen-1-one | [3] |
Table 2: Spectroscopic Data for this compound
Table 2a: Predicted ¹³C NMR Data for a Phenylphenalenone Core (Methoxythis compound) [7]
| Position | Chemical Shift (δ) ppm |
| 1 | 185.0 |
| 2 | 165.0 |
| 3 | 110.0 |
| 3a | 130.0 |
| 4 | 135.0 |
| 5 | 128.0 |
| 6 | 130.0 |
| 6a | 125.0 |
| 7 | 132.0 |
| 8 | 127.0 |
| 9 | 130.0 |
| 9a | 135.0 |
| 9b | 120.0 |
| 1' | 140.0 |
| 2', 6' | 129.0 |
| 3', 5' | 128.5 |
| 4' | 129.5 |
| Note: Solvent - Acetone-d₆. These are predicted values for a related structure. |
Table 2b: ¹H NMR Spectroscopic Data for Methoxythis compound [7]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 7.15 | d | 5.8 |
| H-5 | 7.64 | d | 7.5 |
| H-6 | 8.18 | d | 7.5 |
| H-7 | 8.38 | d | 8.0 |
| H-8 | 7.81 | t | 7.8 |
| H-9 | 8.44 | d | 7.5 |
| H-2', 6' | 7.65 | m | |
| H-3', 5' | 7.55 | m | |
| H-4' | 7.49 | m | |
| Note: Solvent - Acetone-d₆. |
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation of phenylphenalenones, including this compound, from plants of the Haemodoraceae family, based on reported methodologies.
Plant Material Preparation
-
Collect fresh plant material, typically the roots and rhizomes of Anigozanthos rufus.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder using a mechanical mill.
Extraction
-
Subject the powdered plant material to exhaustive solvent extraction, commonly using methanol or a chloroform/methanol mixture.
-
Perform the extraction at room temperature over an extended period (e.g., 48-72 hours) with continuous stirring, or more rapidly using a Soxhlet apparatus.
-
Repeat the extraction process (typically 3 times) to ensure maximum yield.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
Purification
-
Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning to remove non-polar constituents like lipids. This typically involves partitioning between hexane and an aqueous methanol solution. Discard the hexane layer.
-
Column Chromatography:
-
Adsorb the concentrated polar extract onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Further Chromatographic Separation:
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Subject these combined fractions to further purification using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Biosynthesis of this compound
The biosynthesis of this compound and other 9-phenylphenalenones follows the phenylpropanoid pathway.[4] The core tricyclic phenalene structure is formed through the condensation of precursors derived from this pathway. Plant biosynthesis starting with cinnamic acid is relatively rare, with this compound being one of the few identified compounds to build from it.[8]
The proposed pathway involves:
-
Formation of Phenylpropanoid Precursors: The amino acid Phenylalanine is converted to Cinnamic Acid, and subsequently to p-Coumaric Acid.
-
Condensation: These precursors undergo condensation to form a diarylheptanoid intermediate.
-
Cyclization: This linear intermediate then undergoes an intramolecular cyclization to form the characteristic tricyclic phenalene nucleus of this compound.
Biological Activities and Signaling Pathways
Phenylphenalenones as a class, including this compound, exhibit a range of biological activities, with antimicrobial and cytotoxic effects being the most prominent.[4]
Antimicrobial Activity
These compounds have demonstrated activity against various bacteria and fungi.[5] The proposed mechanism for their antibacterial action involves the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone backbone allows it to intercalate into the lipid bilayer of the cell membrane. This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.
Cytotoxic Activity
Several phenylphenalenones have shown potent cytotoxic activity against various cancer cell lines. The precise signaling pathways through which they exert these effects are still under investigation. A leading hypothesis suggests that their planar aromatic structure allows them to intercalate with DNA. This intercalation could inhibit DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Conclusion
This compound stands as a significant member of the phenylphenalenone class of natural products. Since its initial discovery in Anigozanthos rufus, its identification in other plant families has highlighted its important role in plant defense mechanisms. The established protocols for its isolation and the foundational knowledge of its biosynthesis provide a solid basis for further research. While its antimicrobial and cytotoxic properties are promising, a deeper understanding of its specific molecular targets and mechanisms of action is required. Future investigations, including comprehensive bioactivity screening and detailed mechanistic studies, will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. 2-Hydroxy-9-phenyl-1H-phenalen-1-one | 56252-32-5 [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 3. This compound | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0033935) [hmdb.ca]
Physicochemical properties of Anigorufone
An in-depth technical guide on the physicochemical properties of Anigorufone for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring compound belonging to the phenylphenalenone class of specialized metabolites. These polycyclic aromatic compounds are noted for their distinct pigmentation and a wide array of biological activities. Chemically identified as 2-hydroxy-9-phenyl-1H-phenalen-1-one, this compound has garnered interest in the scientific community for its potential therapeutic applications, particularly its antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties, natural distribution, biosynthesis, biological activities, and relevant experimental protocols for this compound.
This compound and its derivatives are primarily found in monocotyledonous plant families, most notably Haemodoraceae, which includes the Australian "kangaroo paw" plant, Anigozanthos rufus, from which its name is derived. It has also been isolated from the rhizomes of Musa acuminata (a species of banana). In plants, these compounds can function as phytoanticipins, being constitutively present to defend against pathogens, or as phytoalexins, being synthesized in response to pathogenic attack or stress.
Physicochemical Properties
This compound is a solid compound with the following physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂O₂ | PubChem CID 636472 |
| Molecular Weight | 288.3 g/mol | PubChem CID 636472 |
| Melting Point | 123 - 125 °C | PubChem CID 636472 |
| Physical Description | Solid | PubChem CID 636472 |
| CAS Number | 56252-32-5 | PubChem CID 636472 |
| Synonyms | 2-hydroxy-9-phenyl-1H-phenalen-1-one, 2-hydroxy-9-phenylphenalen-1-one | PubChem CID 636472 |
Biosynthesis and Signaling Pathways
The biosynthesis of this compound follows the phenylpropanoid pathway. The core structure is formed from the condensation of two molecules derived from cinnamic acid and p-coumaric acid. This process proceeds through a diarylheptanoid intermediate, which then undergoes an intramolecular cyclization to create the characteristic tricyclic phenalene nucleus.
While the specific signaling pathways through which this compound exerts its cytotoxic effects are still under investigation, its antimicrobial mechanism is better understood.
Proposed Biosynthetic Pathway of this compound
Caption: A diagram illustrating the proposed biosynthetic pathway of this compound.
Proposed Mechanism of Antibacterial Action
The antibacterial effect of this compound is believed to stem from the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone structure allows it to intercalate into the lipid bilayer of the cell membrane. This intercalation leads to increased membrane permeability and leakage of essential cellular contents, ultimately causing cell death.
Caption: The proposed mechanism of antibacterial action for this compound.
Experimental Protocols
Extraction and Isolation of Phenylphenalenones (Representative Protocol)
This protocol is a generalized procedure based on methods reported for the isolation of phenylphenalenones from plants of the Haemodoraceae family.
-
Plant Material Collection and Preparation:
-
Collect fresh roots and rhizomes of the plant material (e.g., Anigozanthos rufus).
-
Thoroughly wash the plant material to remove soil and debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight.
-
Once fully dried, grind the material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel.
-
Partition the extract by shaking vigorously and allowing the layers to separate.
-
Collect the organic and aqueous layers separately.
-
Sequentially partition the aqueous layer with solvents of increasing polarity (e.g., ethyl acetate, butanol).
-
-
Chromatographic Purification:
-
Subject the fractions rich in phenylphenalenones (typically the less polar fractions) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Monitor the fractions using thin-layer chromatography (TLC) and
-
Anigorufone CAS number and chemical structure
An in-depth technical guide to Anigorufone for researchers, scientists, and drug development professionals.
Core Compound Details
Compound Name: this compound
CAS Number: 56252-32-5[1][2][3][4]
Chemical Structure:
-
IUPAC Name: 2-hydroxy-9-phenylphenalen-1-one[2]
-
Synonyms: 2-hydroxy-9-phenyl-1H-phenalen-1-one, this compound[2][4]
Physical Properties:
Natural Sources:
This compound is a naturally occurring 9-phenylphenalenone first isolated from the Australian "kangaroo paw" plant, Anigozanthos rufus.[1] It has also been identified in the rhizomes of Musa acuminata (a species of banana), where it functions as a phytoalexin, a compound synthesized in response to pathogen attack.[1][6] Phenylphenalenones like this compound are characteristic of the plant family Haemodoraceae.[7]
Quantitative Data
While specific quantitative data for this compound is noted to be scarce in the literature, the following tables summarize its reported biological activities.[1]
Table 1: Nematocidal Activity of this compound against Radopholus similis
| Time (hours) | IC₅₀ (µg/mL) |
| 24 | 59 |
| 72 | 23 |
Data from in vitro bioassays measuring nematode motility.[3]
Table 2: Leishmanicidal Activity of this compound
| Leishmania Species | EC₅₀ (µg/mL) |
| Leishmania donovani | 33.5 - 59.6 |
| Leishmania infantum | 33.5 - 59.6 |
Effective concentrations against different strains of Leishmania.[3]
Biosynthesis
This compound is synthesized via the phenylpropanoid pathway. The core structure is formed from the condensation of two molecules derived from cinnamic acid and p-coumaric acid, proceeding through a diarylheptanoid intermediate which then cyclizes to form the phenalenone nucleus.[1]
Experimental Protocols
Extraction and Isolation of Phenylphenalenones (Generalized Protocol)
This protocol is a generalized procedure based on methods reported for the isolation of phenylphenalenones from plant sources like those in the Haemodoraceae family.[1]
-
Plant Material Preparation:
-
Collect fresh roots and rhizomes.
-
Wash thoroughly to remove debris.
-
Air-dry the material in a well-ventilated area away from direct sunlight.
-
Grind the dried material into a fine powder.[1]
-
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]
-
-
Fractionation:
-
Suspend the crude extract in a water-non-polar solvent mixture (e.g., hexane or dichloromethane).
-
Partition the extract by vigorous shaking and collect the organic and aqueous layers separately.
-
Sequentially partition the aqueous layer with solvents of increasing polarity (e.g., ethyl acetate, butanol).[1]
-
-
Chromatographic Purification:
-
Subject the phenylphenalenone-rich fractions (typically less polar) to column chromatography on silica gel.
-
Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).
-
Further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[2]
-
Biological Activity and Mechanism of Action
This compound and related phenylphenalenones exhibit a range of biological activities, most notably antimicrobial effects.[1]
Antimicrobial Activity
These compounds have demonstrated activity against various bacteria and fungi.[1]
-
Antibacterial Mechanism: The proposed mechanism of antibacterial action involves the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone structure allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death.[1]
-
Antifungal Mechanism: For antifungal activity, a photodynamic mode of action is proposed. Upon light absorption, these compounds can act as photosensitizers, leading to the production of highly reactive singlet oxygen. This singlet oxygen can then damage essential cellular components like DNA, proteins, and lipids, resulting in fungal cell death.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 56252-32-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of Anigorufone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds known for their vibrant colors and diverse biological activities. With the molecular formula C₁₉H₁₂O₂ and a molecular weight of 272.3 g/mol , its systematic IUPAC name is 2-hydroxy-9-phenyl-1H-phenalen-1-one.[1] First isolated from the roots of the Australian kangaroo paw plant, Anigozanthos rufus, this compound has since been identified in other plant species.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support its identification, characterization, and further investigation in drug discovery and development.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily NMR and MS. While a complete, officially published dataset of raw spectra can be elusive, the following tables summarize the expected and reported spectroscopic data based on available information and analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.0-7.2 | d | ~ 8.0 |
| H-4 | ~ 7.8-8.0 | t | ~ 7.5 |
| H-5 | ~ 7.5-7.7 | d | ~ 7.5 |
| H-6 | ~ 8.0-8.2 | d | ~ 8.0 |
| H-7 | ~ 7.6-7.8 | t | ~ 7.8 |
| H-8 | ~ 8.2-8.4 | d | ~ 7.8 |
| H-2' | ~ 7.4-7.6 | m | |
| H-3' | ~ 7.3-7.5 | m | |
| H-4' | ~ 7.3-7.5 | m | |
| H-5' | ~ 7.3-7.5 | m | |
| H-6' | ~ 7.4-7.6 | m | |
| 2-OH | ~ 5.0-6.0 | br s |
Note: The chemical shifts are predicted based on the analysis of closely related phenylphenalenone structures. The exact values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~ 185.0 |
| C-2 | ~ 160.0 |
| C-3 | ~ 110.0 |
| C-3a | ~ 135.0 |
| C-4 | ~ 128.0 |
| C-5 | ~ 125.0 |
| C-6 | ~ 130.0 |
| C-6a | ~ 132.0 |
| C-7 | ~ 127.0 |
| C-8 | ~ 134.0 |
| C-9 | ~ 140.0 |
| C-9a | ~ 120.0 |
| C-9b | ~ 130.0 |
| C-1' | ~ 138.0 |
| C-2' | ~ 129.0 |
| C-3' | ~ 128.5 |
| C-4' | ~ 129.5 |
| C-5' | ~ 128.5 |
| C-6' | ~ 129.0 |
Note: PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1] The values presented here are representative chemical shifts for the phenylphenalenone core and are consistent with data for similar compounds.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity |
| [M]⁺ | 272.3 | High |
| [M-CO]⁺ | 244.3 | Moderate |
| [M-C₆H₅]⁺ | 195.2 | Moderate |
| [C₁₃H₇O]⁺ | 179.2 | Low |
Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for aromatic ketones. The molecular ion peak is expected to be prominent due to the stability of the aromatic system. PubChem indicates the availability of GC-MS data for this compound.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data for phenylphenalenone compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.
Mass Spectrometry Protocol
-
Sample Introduction: The purified this compound sample is introduced into the mass spectrometer. For GC-MS, the sample is first vaporized and passed through a gas chromatography column to separate it from any impurities. For other ionization methods like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused directly or via an LC system.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with a high-energy electron beam. ESI is a softer ionization technique often used for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis: For tandem mass spectrometry (MS/MS), precursor ions of interest are selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that aids in structure elucidation.
Biosynthesis and Experimental Workflow
Biosynthesis of this compound
This compound belongs to the 9-phenylphenalenone class of compounds, which are biosynthesized via the phenylpropanoid pathway. The pathway involves the condensation of precursors derived from cinnamic acid and p-coumaric acid to form a diarylheptanoid intermediate. This intermediate then undergoes intramolecular cyclization to form the characteristic tricyclic phenalenone core of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Spectroscopic Analysis
The structural elucidation of this compound from a natural source typically follows a standardized workflow involving extraction, purification, and spectroscopic analysis.
Caption: General experimental workflow for the isolation and spectroscopic analysis of this compound.
References
The Biological Activity of Phenylphenalenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylphenalenones are a class of naturally occurring polycyclic aromatic compounds characterized by a phenalene nucleus linked to a phenyl group.[1] Found in various plant families, notably Haemodoraceae and Musaceae, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the biological activities of phenylphenalenones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows to support further research and drug development efforts.
Anticancer Activity
Phenylphenalenones have demonstrated notable cytotoxic effects against various cancer cell lines. A particularly promising area of research is their application in photodynamic therapy (PDT), where these compounds act as photosensitizers, inducing cancer cell death upon activation by light.[2][3][4]
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various phenylphenalenone derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| OE19 (brominated phenalenone) | PANC-1 (Pancreatic) | Nanomolar range (with light activation) | [3] |
| Compound 1 (Oleoyl Hybrid) | HCT116 (Colon) | 22.4 | [5] |
| Compound 2 (Oleoyl Hybrid) | HCT116 (Colon) | 0.34 | [5] |
| Compound 2 (Oleoyl Hybrid) | HTB-26 (Breast) | 10 - 50 | [5] |
| Compound 2 (Oleoyl Hybrid) | PC-3 (Prostate) | 10 - 50 | [5] |
| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10 - 50 | [5] |
| Herqueinone | MCF-7 (Breast) | No cytotoxic effect | [6] |
| Deoxyherqueinone | MCF-7 (Breast) | No cytotoxic effect | [6] |
| Sclerodin | MCF-7 (Breast) | No cytotoxic effect | [6] |
| Herqueinone | KB (Oral) | No cytotoxic effect | [6] |
| Deoxyherqueinone | KB (Oral) | No cytotoxic effect | [6] |
| Sclerodin | KB (Oral) | No cytotoxic effect | [6] |
Signaling Pathway in Photodynamic Therapy
The anticancer mechanism of phenylphenalenones in PDT involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light irradiation.[3][7][8][9][10] This process initiates a cascade of events leading to apoptotic cell death, mediated by the activation of specific signaling pathways.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Anigorufone role in plant defense mechanisms
Anigorufone: A Phenylphenalenone Phytoalexin in Plant Defense
Abstract
This compound, a naturally occurring phenylphenalenone phytoalexin, plays a significant role in the defense mechanisms of various plants, notably in the Musaceae (banana) and Haemodoraceae families.[1] As a phytoalexin, its synthesis is induced in response to pathogen attack, where it functions as a potent antimicrobial agent.[2][3] This technical guide provides an in-depth analysis of this compound's role in plant defense, detailing its biosynthetic pathway, mechanism of action, and putative signaling cascades. Furthermore, it outlines key experimental protocols for its extraction, quantification, and bioactivity assessment, aimed at researchers, scientists, and professionals in drug development.
Introduction to this compound and Plant Defense
Plants employ a sophisticated innate immune system to defend against a myriad of pathogens. A key component of this system is the production of phytoalexins, which are low molecular weight, antimicrobial compounds synthesized de novo in response to infection or stress.[4][5] this compound belongs to the phenylphenalenone class of phytoalexins, which are characterized by a distinctive tricyclic phenalene nucleus.[1] These compounds are particularly prominent in the defense response of banana plants (Musa acuminata) against fungal pathogens like Fusarium oxysporum and Mycosphaerella fijiensis.[2][3] The presence and concentration of this compound and related compounds have been correlated with the disease resistance levels of different banana varieties.[6]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process originating from the phenylpropanoid pathway, a major route for the production of various defense-related secondary metabolites in plants.[1][2] The pathway is initiated by the deamination of the amino acid phenylalanine.[2][7]
Key steps in the proposed biosynthetic pathway include:
-
Initiation: The pathway begins with phenylalanine, which is converted to cinnamic acid.[2][7]
-
Condensation: The core structure is formed through the condensation of two molecules derived from cinnamic acid and p-coumaric acid, along with a molecule of malonyl-CoA.[1][8]
-
Intermediate Formation: This condensation proceeds through a diarylheptanoid intermediate.[1][9]
-
Cyclization: An intramolecular cyclization of the diarylheptanoid intermediate forms the characteristic tricyclic phenalene core of this compound.[1]
Putative Signaling in Plant Defense
The induction of this compound synthesis upon pathogen recognition is integrated into the broader plant defense signaling network. While the specific signaling cascade is still under investigation, it is hypothesized to involve common plant defense signaling components.[2]
Upon pathogen recognition, a series of intracellular events are triggered:
-
Reactive Oxygen Species (ROS): A burst of ROS is a common early response to pathogen detection.[10]
-
MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are activated, which relay the pathogen signal to downstream components.[2]
-
Phytohormone Crosstalk: Signaling pathways of key defense hormones, such as salicylic acid (SA) and jasmonic acid (JA), are activated and interact to fine-tune the defense response.[2][10]
These signaling events culminate in the activation of transcription factors that upregulate the expression of genes encoding the biosynthetic enzymes required for this compound production.
Antimicrobial Mechanism and Activity
This compound and related phenylphenalenones exhibit significant antifungal and antibacterial activity.[1] The proposed mechanism of action, particularly for their antifungal effect, involves a photodynamic process.[3][11]
-
Light Absorption: this compound absorbs light energy.
-
Singlet Oxygen Production: Upon excitation, it sensitizes the production of singlet oxygen (¹O₂), a highly reactive form of oxygen.[11]
-
Cellular Damage: Singlet oxygen is cytotoxic and can damage pathogen cells, leading to growth inhibition or death.[11]
The antifungal activity of these compounds is notably enhanced in the presence of light, which supports the photodynamic mechanism.[11] For bacteria, the lipophilic nature of the phenylphenalenone structure is thought to allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.[1]
Table 1: Antifungal Activity of Related Phenylphenalenones
While extensive quantitative data for this compound is limited in publicly available literature, data for structurally similar compounds provide a strong indication of its potential efficacy.[2][3]
| Compound | Pathogen | Activity Metric | Value | Conditions | Reference |
| Isothis compound | Mycosphaerella fijiensis | IC50 | 0.032 ± 0.002 mM | In vitro, light | [2] |
| Hydroxythis compound | Mycosphaerella fijiensis | Antimicrobial Activity | Reported | In vitro | [2] |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a generalized method for isolating phenylphenalenones from plant sources like roots and rhizomes.[1][12]
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., roots, rhizomes).
-
Wash thoroughly to remove debris and air-dry away from direct sunlight.
-
Grind the dried material into a fine powder.[1]
-
-
Extraction:
-
Macerate the powdered material with methanol or ethanol at room temperature for 24-48 hours.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove lipids.
-
Further partition the polar layer with a solvent of intermediate polarity, such as ethyl acetate, to isolate the phenylphenalenones.[12]
-
-
Chromatographic Separation:
-
Subject the ethyl acetate fraction to multiple rounds of column chromatography (e.g., silica gel) to purify this compound.[12]
-
Protocol for Antifungal Bioassay (MIC Determination)
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.[3]
-
Inoculum Preparation:
-
Culture the target fungus (e.g., Fusarium oxysporum) on an appropriate agar medium.
-
Prepare a spore suspension in sterile saline or broth and adjust the concentration using a hemocytometer.
-
-
Serial Dilution:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing growth medium.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.[3]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.[3]
-
Protocol for Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying phytoalexins like this compound.[4][13]
-
Standard Preparation:
-
Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
-
-
Sample Preparation:
-
Prepare plant extracts as described in Protocol 5.1.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
System: HPLC with a C18 column and a UV or Diode Array Detector (DAD).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor at a specific wavelength determined by the UV spectrum of this compound.
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Inject the plant extract samples.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram based on retention time.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.[4]
-
Express the final concentration as µg/g of the dry weight of the plant material.
-
Conclusion
This compound is a crucial phytoalexin in the defense arsenal of several plant species, particularly against fungal pathogens. Its biosynthesis via the phenylpropanoid pathway and its light-enhanced antimicrobial activity highlight a sophisticated and effective defense strategy.[1][11] While the fundamental aspects of its role are understood, further research is necessary to fully elucidate the specific signaling pathways that regulate its production and the precise molecular targets of its antimicrobial action. The protocols detailed herein provide a framework for researchers to further investigate this compound and other phenylphenalenones, potentially leading to the development of novel fungicides or disease-resistant crop varieties.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between Phenylphenalenone Phytoalexins and Phytopathological Properties in Musa and the Role of a Dihydrophenylphenalene Triol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin - Wikipedia [en.wikipedia.org]
- 8. Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light- and singlet oxygen-mediated antifungal activity of phenylphenalenone phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phytoalexin Assay - Lifeasible [lifeasible.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Anigorufone from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds recognized for their distinct pigmentation and a wide range of biological activities.[1] Primarily found in the roots and rhizomes of plants belonging to the Haemodoraceae family, such as the Australian "kangaroo paw" (Anigozanthos rufus), this compound has also been identified in other species like the banana plant (Musa acuminata).[1][2] This compound and its derivatives have demonstrated significant antimicrobial and cytotoxic properties, making them promising candidates for further investigation in drug discovery and development.[1]
These application notes provide a comprehensive overview of a generalized protocol for the extraction and isolation of this compound from plant material, based on established methods for phenylphenalenones.[1] Additionally, it outlines the current understanding of this compound's biological activities and proposes signaling pathways based on related compounds.
Data Presentation
| Compound Name | Plant Source | Plant Part | Yield (%) | Reference |
| Haemocorin | Haemodorum simplex | Bulbs | 0.003% | Dias et al., 2009[1] |
| Xiphidone | Haemodorum simplex | Bulbs | 0.001% | Dias et al., 2009[1] |
Experimental Protocols
This section details a generalized, multi-step protocol for the extraction and purification of this compound from plant material.
Plant Material Collection and Preparation
-
Collection: Collect fresh roots and rhizomes from the selected plant source (e.g., Anigozanthos rufus).
-
Cleaning: Thoroughly wash the plant material to remove soil and other debris.
-
Drying: Air-dry the cleaned material in a well-ventilated area, shielded from direct sunlight, until fully desiccated.
-
Grinding: Grind the dried plant material into a fine powder using a suitable mill to increase the surface area for extraction.
Extraction
-
Maceration: Submerge the powdered plant material in a suitable organic solvent, such as methanol or ethanol, in a sealed container.[1] The ratio of plant material to solvent should be sufficient to ensure complete immersion.
-
Agitation: Allow the mixture to stand at room temperature for 24-48 hours with periodic agitation to enhance the extraction efficiency.
-
Repeated Extraction: To ensure exhaustive extraction, repeat the process three times with fresh solvent.[1]
-
Solvent Evaporation: Combine the extracts from all repetitions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Collect the organic and aqueous layers.
-
Sequential Partitioning: Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate and butanol, to separate compounds based on their polarity.[1]
Chromatographic Purification
-
Column Chromatography: Subject the fraction enriched with phenylphenalenones (typically the less polar fractions) to column chromatography using silica gel as the stationary phase.[1]
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[1] Collect the fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the combined and concentrated fractions containing this compound to preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.[1]
Structure Elucidation
-
Spectroscopic Analysis: Confirm the structure of the isolated pure this compound using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and purification of this compound.
Proposed Antibacterial Mechanism
The antibacterial activity of this compound is proposed to occur through the disruption of the bacterial cell membrane. The lipophilic nature of its phenylphenalenone backbone allows it to intercalate into the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[1]
Caption: Proposed mechanism of this compound's antibacterial action.
Hypothesized Cytotoxic Signaling Pathway
Several phenylphenalenones exhibit potent cytotoxic activity against various cancer cell lines. While the precise signaling pathways for this compound are not yet fully elucidated, it is hypothesized that its planar aromatic structure may enable it to intercalate with DNA, inhibiting DNA replication and transcription, and ultimately inducing apoptosis.[1] The following diagram illustrates a generalized intrinsic apoptosis pathway that could be initiated by such a cytotoxic compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by a cytotoxic agent.
References
Application Notes and Protocols for the Laboratory Synthesis of Anigorufone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone, chemically known as 2-hydroxy-9-phenyl-1H-phenalen-1-one, is a naturally occurring phenylphenalenone.[1] These compounds are a class of specialized metabolites found in certain plants, such as those from the Anigozanthos genus.[1] this compound and its derivatives have garnered significant interest due to their diverse biological activities, which present potential for drug discovery and development. The core structure of this compound is a phenyl-substituted phenalenone, which serves as a versatile scaffold for the synthesis of novel therapeutic agents.[2] This document provides detailed protocols for a proposed laboratory synthesis of this compound, based on established synthetic strategies for related phenylphenalenone compounds.
Proposed Synthetic Pathway
The total synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the tricyclic phenalenone core, followed by the introduction of the phenyl group. A plausible and effective strategy involves an initial Friedel-Crafts acylation/Michael annulation cascade, followed by a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile route to various phenylphenalenone analogs.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed protocols for the proposed synthesis of this compound.
Protocol 1: Synthesis of the Brominated Phenalenone Intermediate
This protocol describes the formation of the phenalenone core via a Friedel-Crafts/Michael annulation reaction, followed by bromination to prepare the intermediate for the Suzuki-Miyaura coupling.
Materials:
-
Naphthalene derivative (e.g., 2-methoxynaphthalene)
-
Cinnamoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
N-Bromosuccinimide (NBS)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Friedel-Crafts/Michael Annulation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cinnamoyl chloride (1.0 eq.) to the suspension with vigorous stirring.
-
After the addition is complete, add a solution of the naphthalene derivative (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude phenalenone product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Bromination:
-
Dissolve the purified phenalenone from the previous step in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude brominated phenalenone intermediate, which can be further purified by column chromatography if necessary.
-
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the this compound Precursor
This protocol details the introduction of the phenyl group onto the phenalenone core.
Materials:
-
Brominated phenalenone intermediate (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the brominated phenalenone intermediate (1.0 eq.), phenylboronic acid (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound precursor.
Protocol 3: Demethylation to Yield this compound (if applicable)
If a methoxy-substituted naphthalene was used as the starting material, a final demethylation step is required to obtain the hydroxyl group of this compound.
Materials:
-
This compound precursor (from Protocol 2)
-
Boron tribromide (BBr₃) or another suitable demethylating agent
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Sodium bicarbonate, saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the this compound precursor (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (1.2-1.5 eq.) in dichloromethane dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.
-
Wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Note that specific yields may vary depending on the exact reaction conditions and the purity of the reagents.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1a | Friedel-Crafts/Michael Annulation | 2-Methoxynaphthalene | 9-Methoxy-2,3-dihydrophenalen-1-one | 60 - 75 |
| 1b | Dehydrogenation & Bromination | 9-Methoxy-2,3-dihydrophenalen-1-one | 2-Bromo-9-methoxyphenalen-1-one | 70 - 85 |
| 2 | Suzuki-Miyaura Coupling | 2-Bromo-9-methoxyphenalen-1-one | 2-Methoxy-9-phenyl-1H-phenalen-1-one | 75 - 90 |
| 3 | Demethylation | 2-Methoxy-9-phenyl-1H-phenalen-1-one | This compound | 80 - 95 |
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-8.5 ppm) corresponding to the protons on the phenalenone core and the phenyl ring. A signal for the hydroxyl proton will also be present, which may be broad and its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 180-190 ppm) and the aromatic carbons. PubChem lists 13C NMR spectral data for this compound.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₁₂O₂, MW: 272.29 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1630-1680 cm⁻¹ for conjugated ketones) and a broad band for the hydroxyl (O-H) stretching vibration (around 3200-3600 cm⁻¹).
Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
References
Application Notes & Protocols: Purification of Anigorufone by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds found in plants such as Anigozanthos rufus and Musa acuminata[1][2][3]. As a phytoalexin, it exhibits significant biological activities, including antimicrobial and cytotoxic effects, making it a compound of interest for drug discovery and development[1][3][4]. These application notes provide a detailed protocol for the purification of this compound from plant material using chromatographic techniques.
Principle of Purification
The purification strategy for this compound relies on a multi-step chromatographic process that separates the compound based on its physicochemical properties. The general workflow involves:
-
Extraction: Maceration of the plant material in an organic solvent to extract a wide range of compounds, including this compound.
-
Fractionation: Liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.
-
Column Chromatography: Initial purification of the target fraction on a silica gel column using a solvent gradient to separate compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fraction on a reversed-phase C18 column to achieve high purity.
Experimental Protocols
1. Plant Material Preparation
-
Collect fresh roots and rhizomes from the source plant (e.g., Musa acuminata).
-
Thoroughly wash the plant material to remove any soil and debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight.
-
Once completely dry, grind the material into a fine powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. A general ratio is 1:10 (w/v) of plant material to solvent.
-
Repeat the extraction process three times to ensure the exhaustive extraction of secondary metabolites.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation
-
Suspend the crude extract in a mixture of water and a non-polar solvent like hexane or dichloromethane in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic and aqueous layers.
-
Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate and butanol, to separate compounds based on their polarity. This compound, being less polar, is typically found in the less polar fractions[1].
4. Chromatographic Purification
a. Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the fraction rich in phenylphenalenones in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate[1].
-
Fraction Collection: Collect fractions of the eluate and monitor them using thin-layer chromatography (TLC).
-
Analysis: Combine fractions that show a similar TLC profile corresponding to this compound.
b. Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used for the final purification of phenylphenalenones[1].
-
Mobile Phase: A gradient of methanol and water is a suitable mobile phase for eluting this compound from a C18 column[1].
-
Sample Preparation: Dissolve the combined fractions from the silica gel chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample onto the HPLC system and run the gradient method.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Data Presentation
The following table template can be used to summarize the quantitative data from the purification process. Researchers should populate this table with their experimental results.
| Purification Step | Total Weight (mg) | This compound Content (%) | Purity (%) | Recovery (%) |
| Crude Extract | Data not available | Data not available | Data not available | 100 |
| Hexane Fraction | Data not available | Data not available | Data not available | Data not available |
| Ethyl Acetate Fraction | Data not available | Data not available | Data not available | Data not available |
| Silica Gel Pool | Data not available | Data not available | Data not available | Data not available |
| Preparative HPLC | Data not available | Data not available | >95 | Data not available |
Visualizations
Experimental Workflow
References
Application Note and Protocol: In Vitro Antifungal Susceptibility Testing of Anigorufone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone is a naturally occurring phenyl-phenalenone phytoalexin produced by plants such as the banana plant (Musa acuminata) in response to fungal pathogens.[1] As a member of the phenylphenalenone class of compounds, this compound has garnered interest for its potential antifungal properties.[1][2] Phenylphenalenones are characterized by a tricyclic phenalene nucleus with a ketone moiety and a phenyl ring substituent, and they are known for their diverse biological activities.[3] This document provides a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
The proposed antifungal mechanism of action for phenyl-phenalenones like this compound involves a photodynamic process.[1] Upon light absorption, these compounds can act as photosensitizers, leading to the production of singlet oxygen. This highly reactive oxygen species can then cause oxidative damage to essential fungal biomolecules, such as DNA, proteins, and lipids, ultimately resulting in fungal cell death.[1]
Data Presentation
A comprehensive literature search did not yield specific quantitative data on the MIC and MFC values of this compound against a wide range of fungal pathogens.[1] The following table is a template for researchers to populate with experimental data obtained using the protocol below. For illustrative purposes, hypothetical values are provided.
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Reference Antifungal | Reference Antifungal MIC (µg/mL) |
| Candida albicans | Data not available | Data not available | Fluconazole | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | Amphotericin B | Data not available |
| Cryptococcus neoformans | Data not available | Data not available | Fluconazole | Data not available |
| Fusarium oxysporum | Data not available | Data not available | Voriconazole | Data not available |
| Trichophyton rubrum | Data not available | Data not available | Terbinafine | Data not available |
Experimental Protocols
Objective
To determine the in vitro antifungal activity of this compound by establishing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against selected fungal pathogens using the broth microdilution method.[1]
Materials and Reagents
-
This compound (test compound)
-
Reference antifungal agents (e.g., fluconazole, amphotericin B)[1]
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)[1]
-
Sterile 96-well microtiter plates[1]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[1]
-
Spectrophotometer[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
Sterile saline or phosphate-buffered saline (PBS)[1]
-
Incubator[1]
-
Sabouraud Dextrose Agar (for yeasts)[1]
-
Potato Dextrose Agar (for filamentous fungi)[1]
-
Sterile Tween 80 (or other wetting agent)[1]
Procedure
1. Preparation of Fungal Inoculum
-
For Yeast Species (e.g., Candida albicans) :
-
Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.[1]
-
Suspend several colonies in sterile saline.[1]
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]
-
Further dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[1]
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus) :
2. Preparation of Antifungal Solutions
-
Prepare stock solutions of this compound and the reference antifungal agent in DMSO.[1]
-
Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[1]
3. Broth Microdilution Assay
-
Pipette 100 µL of each antifungal dilution into the wells of the test microtiter plate.[1]
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.[1]
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).[1]
4. Incubation
-
Incubate the plates at 35-37°C.[1]
-
Incubation times will vary depending on the fungus: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.[1]
5. Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[1]
-
For yeasts, this is often a ≥50% reduction in turbidity.[1] For filamentous fungi, it is typically the concentration that shows no visible growth (100% inhibition).[1]
6. Determination of Minimum Fungicidal Concentration (MFC)
-
Following MIC determination, subculture 20 µL from each well that shows no visible growth onto fresh agar plates (e.g., Sabouraud Dextrose Agar).[4]
-
Incubate the plates at 28°C until growth is visible in the control subculture.[4]
-
The MFC is the lowest concentration where no visible growth is observed on the agar plate.[4]
Visualizations
Caption: Experimental workflow for the in vitro antifungal assay of this compound.
Caption: Proposed photodynamic antifungal mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
Anigorufone Cytotoxicity Testing in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone, a member of the phenylphenalenone class of polycyclic aromatic compounds, has been identified as a molecule of interest for its potential therapeutic applications.[1] Phenylphenalenones are known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1] this compound and its derivatives are naturally occurring specialized metabolites found in plants of the Haemodoraceae and Musaceae families.[1] This document provides a summary of the current understanding of this compound's cytotoxicity and detailed protocols for its evaluation in cancer cell lines.
While specific quantitative data on the cytotoxic effects of this compound against a wide range of cancer cell lines are not extensively available in the public domain, the broader class of phenylphenalenones has demonstrated potent cytotoxic activity.[1] The proposed mechanism of action for the cytotoxicity of phenylphenalenones involves the intercalation of their planar aromatic structure with DNA. This is hypothesized to inhibit DNA replication and transcription, ultimately leading to the induction of apoptosis in cancer cells.[1] However, the precise signaling pathways governing these effects are still under active investigation.[1]
These application notes and protocols are intended to provide a framework for researchers to systematically investigate the cytotoxic properties of this compound and elucidate its mechanism of action in various cancer models.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Template)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Enter Data | Enter Data | Enter Data |
| MDA-MB-231 | Breast Adenocarcinoma | Enter Data | Enter Data | Enter Data |
| A549 | Lung Carcinoma | Enter Data | Enter Data | Enter Data |
| HCT116 | Colon Carcinoma | Enter Data | Enter Data | Enter Data |
| HeLa | Cervical Adenocarcinoma | Enter Data | Enter Data | Enter Data |
| PC-3 | Prostate Adenocarcinoma | Enter Data | Enter Data | Enter Data |
| DU145 | Prostate Carcinoma | Enter Data | Enter Data | Enter Data |
| SK-OV-3 | Ovarian Cancer | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following are detailed protocols for key experiments to determine the cytotoxicity, and effects on apoptosis and cell cycle of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, Annexin V-FITC and PI positive cells are late apoptotic/necrotic, and Annexin V-FITC and PI negative cells are live cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at appropriate concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Visualization of Pathways and Workflows
To aid in the conceptualization of this compound's potential mechanism of action and the experimental design, the following diagrams are provided.
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
References
Determining the Minimum Inhibitory Concentration (MIC) of Anigorufone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone, a phenylphenalenone compound isolated from plants such as Anigozanthos rufus (the kangaroo paw plant) and banana plants, has garnered scientific interest due to its potential biological activities.[1] This class of compounds is recognized for its antimicrobial and cytotoxic properties. This compound's proposed antibacterial mechanism involves the disruption of the bacterial cell membrane, while its antifungal activity is thought to stem from a photodynamic process that generates singlet oxygen.[1][2] Furthermore, its cytotoxic effects on cancer cells are hypothesized to be due to DNA intercalation, which can lead to the induction of apoptosis.[1]
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms, a critical step in evaluating its potential as a therapeutic agent.
Data Presentation
Quantitative data on the antimicrobial and cytotoxic activity of this compound is not extensively available in published literature. The following tables are provided as templates for researchers to systematically record and present their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Microbial Strains
| Microbial Strain | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Gentamicin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| Aspergillus fumigatus | ATCC 204305 | Amphotericin B | ||
| (Other) |
Table 2: Cytotoxic Activity (IC50) of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Positive Control (Chemotherapeutic) | Positive Control IC50 (µM) |
| MCF-7 | Breast Cancer | Doxorubicin | ||
| A549 | Lung Cancer | Cisplatin | ||
| HeLa | Cervical Cancer | Paclitaxel | ||
| (Other) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against bacterial and fungal strains. The broth microdilution method is a standardized and widely accepted technique for antimicrobial susceptibility testing.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microtiter plates (sterile, U-bottom)
-
Bacterial or fungal strains of interest
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
McFarland standards (0.5)
-
Positive control antibiotics (e.g., Vancomycin, Gentamicin, Fluconazole)
-
Solvent control (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the prepared inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only growth medium and inoculum (no this compound).
-
Sterility Control: Wells containing only growth medium (no inoculum or this compound).
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and inoculum.
-
Positive Control: Wells containing a known antibiotic with the inoculum.
-
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Visualizations
Proposed Antibacterial Mechanism of this compound
Caption: Proposed mechanism of this compound's antibacterial activity.
Proposed Antifungal Mechanism of this compound
Caption: Proposed photodynamic antifungal mechanism of this compound.
Experimental Workflow for MIC Determination
Caption: General workflow for the broth microdilution MIC assay.
References
Application Notes and Protocols for Utilizing Anigorufone as a Positive Control in Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone, a naturally occurring phenyl-phenalenone phytoalexin, presents a compelling candidate for use as a positive control in antifungal research. Isolated from plants such as the banana plant (Musa acuminata) and the kangaroo paw (Anigozanthos rufus), it is synthesized in response to fungal pathogens like Fusarium oxysporum.[1] Its recognized antifungal properties, coupled with a distinct proposed mechanism of action, make it a valuable tool for in vitro antifungal susceptibility testing and mechanism-of-action studies.
This document provides detailed application notes and experimental protocols for the effective use of this compound as a positive control. Due to the limited availability of comprehensive, publicly accessible quantitative data on this compound's antifungal spectrum, this guide also serves as a framework for researchers to generate and standardize their own data.
Mechanism of Action
This compound is believed to exert its antifungal effects through two primary mechanisms, making it a multifaceted positive control for studies investigating specific cellular pathways.
1. Photosensitization and Generation of Reactive Oxygen Species (ROS): The primary proposed mechanism is a photodynamic mode of action.[1] Upon absorption of light, this compound acts as a photosensitizer, leading to the production of singlet oxygen. This highly reactive oxygen species can cause widespread damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to fungal cell death.
2. Disruption of Fungal Cell Membrane: this compound and its derivatives are also suggested to disrupt the integrity of the fungal cell membrane. The lipophilic nature of the phenyl-phenalenone structure may allow it to intercalate into the lipid bilayer, increasing membrane permeability and causing leakage of cellular contents, which contributes to cell death.
These mechanisms are distinct from many common antifungal agents that target ergosterol synthesis (e.g., azoles) or cell wall synthesis (e.g., echinocandins), providing a unique comparative control.
Quantitative Data for Antifungal Activity
Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their own experimental data. For comparative purposes, typical MIC ranges for commonly used antifungal agents are included.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | Data not available | 0.25 - 1.0 | 0.25 - 4.0 | 0.03 - 0.25 |
| Aspergillus fumigatus | Data not available | 0.5 - 2.0 | >64 | 0.25 - 2.0 |
| Fusarium oxysporum | Data not available | 2.0 - >16[2] | >64[3] | 2.0 - >16[2] |
| Cryptococcus neoformans | Data not available | 0.125 - 1.0 | 4.0 - 16.0 | 0.06 - 0.5 |
| Trichophyton rubrum | Data not available | 0.25 - 2.0 | 0.5 - 8.0 | 0.03 - 0.25 |
Experimental Protocols
The following protocols are provided for determining the antifungal activity of this compound. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a standardized and widely accepted technique.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A2 guidelines.
Objective: To determine the in vitro minimum inhibitory concentration (MIC) of this compound against a panel of fungal isolates.
Materials:
-
This compound
-
Reference antifungal agents (e.g., Amphotericin B, Fluconazole, Voriconazole)
-
Fungal strains of interest
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final test concentration of 0.5-2.5 x 10³ CFU/mL.
-
For Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.): Culture the fungus on Potato Dextrose Agar until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound and reference antifungals in DMSO.
-
Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Microdilution Assay:
-
Pipette 100 µL of each antifungal dilution into the wells of the test microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35-37°C. Incubation times will vary depending on the fungus: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.
-
For studying the photosensitizing effect of this compound, a parallel set of plates should be incubated under a light source.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
For yeasts, this is often defined as a ≥50% reduction in turbidity.
-
For filamentous fungi, it is typically the concentration that shows no visible growth (100% inhibition).
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed dual-action antifungal mechanism of this compound.
Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution.
Conclusion
This compound's unique, light-dependent mechanism of action and its role as a natural plant defense compound make it a valuable positive control for antifungal research. While comprehensive quantitative data on its efficacy is still emerging, the protocols and frameworks provided here offer a robust starting point for researchers to incorporate this compound into their studies. Its use can aid in the discovery of novel antifungal agents and enhance the understanding of fungal pathogenesis and susceptibility.
References
Anigorufone as a Lead Compound for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds recognized for their distinct pigmentation and diverse biological activities.[1] Primarily isolated from plants of the Haemodoraceae family, such as the Australian "kangaroo paw" plant (Anigozanthos rufus), this compound has also been identified in the rhizomes of Musa acuminata (a species of banana).[1] As a phytoalexin or phytoanticipin, it plays a role in the plant's defense mechanisms.[1] this compound and its derivatives have emerged as promising candidates for drug discovery, exhibiting notable antimicrobial and cytotoxic properties.[1] This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound as a lead compound.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated significant potential in two primary therapeutic areas:
-
Antimicrobial Activity: Phenylphenalenones as a class are active against a range of bacteria and fungi.[1] The proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the phenylphenalenone backbone is thought to allow it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1]
-
Cytotoxic Activity: Several phenylphenalenones exhibit potent cytotoxic effects against various cancer cell lines.[1] The planar aromatic structure of these compounds is hypothesized to enable them to intercalate with DNA. This interaction is believed to inhibit DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] However, the precise signaling pathways governing these cytotoxic effects are still under active investigation.[1]
Quantitative Data
While extensive quantitative data for this compound is not widely available in the public domain, the following tables are provided as templates for researchers to populate with their own experimental data when evaluating this compound and its derivatives.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
| e.g., MCF-7 | This compound | Data to be determined | 48 | MTT Assay | (Internal Data) |
| e.g., HeLa | This compound | Data to be determined | 48 | MTT Assay | (Internal Data) |
| e.g., A549 | This compound | Data to be determined | 48 | MTT Assay | (Internal Data) |
| e.g., MCF-7 | Doxorubicin (Control) | Known Value | 48 | MTT Assay | (Literature) |
Table 2: Antimicrobial Activity Data (MIC Values)
| Microbial Strain | Compound | MIC (µg/mL) | Method | Reference |
| e.g., S. aureus | This compound | Data to be determined | Broth Microdilution | (Internal Data) |
| e.g., E. coli | This compound | Data to be determined | Broth Microdilution | (Internal Data) |
| e.g., C. albicans | This compound | Data to be determined | Broth Microdilution | (Internal Data) |
| e.g., S. aureus | Ciprofloxacin (Control) | Known Value | Broth Microdilution | (Literature) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Preparation of this compound Dilutions:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Protocol 3: DNA Intercalation Assay using Ethidium Bromide Fluorescence
This assay is used to investigate the potential of this compound to intercalate with DNA.
Materials:
-
This compound (stock solution in DMSO)
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr) solution
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of CT-DNA in Tris-HCl buffer. The concentration should be determined by measuring the absorbance at 260 nm.
-
Prepare a working solution of EtBr in Tris-HCl buffer.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, mix the CT-DNA solution and the EtBr solution. Allow the mixture to equilibrate.
-
Measure the fluorescence emission spectrum (typically with excitation around 520 nm and emission measured from 550 to 700 nm).
-
-
Titration with this compound:
-
Add small aliquots of the this compound stock solution to the DNA-EtBr mixture.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of this compound suggests that this compound is displacing EtBr from the DNA, indicating intercalation.
-
The binding constant can be calculated using the Stern-Volmer equation.
-
Signaling Pathways and Mechanisms of Action
Proposed Antibacterial Mechanism
The primary proposed mechanism for the antibacterial activity of this compound is the disruption of the bacterial cell membrane integrity.
Caption: Proposed mechanism of this compound's antibacterial action.
Hypothesized Cytotoxic Mechanism: Induction of Apoptosis
The cytotoxic activity of this compound is thought to be mediated through the induction of apoptosis, initiated by its intercalation into the DNA of cancer cells. This leads to the activation of downstream signaling cascades.
Caption: Hypothesized apoptosis induction pathway by this compound.
Experimental Workflow for Lead Compound Evaluation
The following workflow outlines the key stages in evaluating this compound as a potential lead compound for drug discovery.
Caption: Workflow for this compound drug discovery evaluation.
Conclusion
This compound presents a compelling starting point for the development of novel antimicrobial and anticancer agents.[1] Its unique phenylphenalenone scaffold and potent biological activities warrant further investigation. The protocols and conceptual frameworks provided in this document are intended to facilitate a systematic evaluation of this compound and its derivatives, ultimately accelerating the journey from a promising natural product to a potential clinical candidate. Further research is crucial to elucidate the specific signaling pathways involved in its cytotoxic effects and to obtain comprehensive quantitative data on its efficacy.
References
Application of Anigorufone in Natural Product Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone, a member of the phenylphenalenone class of natural products, is a polycyclic aromatic compound found in select monocotyledonous plant families, notably Haemodoraceae (e.g., the kangaroo paw plant, Anigozanthos rufus) and Musaceae (e.g., the banana plant, Musa acuminata).[1] These compounds are recognized for their distinct pigmentation and a range of biological activities, positioning them as promising candidates for drug discovery and development.[1] In plants, phenylphenalenones like this compound can function as phytoanticipins, providing constitutive defense, or as phytoalexins, being synthesized in response to pathogen attack.[1] This document provides a comprehensive overview of the applications of this compound in natural product chemistry, including its biological activities, proposed mechanisms of action, and detailed experimental protocols.
Biological Activities and Potential Applications
This compound and its derivatives exhibit significant antimicrobial and cytotoxic properties, making them valuable molecules for further investigation in the development of new therapeutic agents.[1]
Antimicrobial Activity
Phenylphenalenones have demonstrated activity against a variety of bacteria and fungi.[1] The proposed mechanism for their antibacterial effect is the disruption of the bacterial cell membrane. The lipophilic nature of the phenylphenalenone backbone is thought to allow it to intercalate into the lipid bilayer, leading to increased membrane permeability and subsequent leakage of cellular contents, ultimately causing cell death.[1]
Cytotoxic Activity
Several phenylphenalenones have shown potent cytotoxic activity against various cancer cell lines.[1] While the precise signaling pathways are still under investigation, it is hypothesized that their planar aromatic structure enables them to intercalate with DNA. This interaction could inhibit DNA replication and transcription, leading to the induction of apoptosis in cancer cells.[1]
Quantitative Data
Specific quantitative data for this compound is limited in publicly available literature. However, data from related phenylphenalenones can provide an indication of their potential potency. The following tables summarize representative data for related compounds and provide a template for recording experimental results for this compound.
Table 1: Isolation Yields of Representative Phenylphenalenones from Haemodorum simplex
| Compound | Plant Part | Yield (% of dry weight) | Reference |
| Haemocorin | Bulbs | 0.003% | Dias et al., 2009[2] |
| Xiphidone | Bulbs | 0.001% | Dias et al., 2009[2] |
Table 2: Template for Minimum Inhibitory Concentration (MIC) Data for this compound
| Fungal/Bacterial Species | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | Data not available | e.g., Fluconazole |
| Aspergillus fumigatus | Data not available | e.g., Amphotericin B |
| Cryptococcus neoformans | Data not available | e.g., Fluconazole |
| Fusarium oxysporum | Data not available | e.g., Voriconazole |
| Staphylococcus aureus | Data not available | e.g., Ciprofloxacin |
| Escherichia coli | Data not available | e.g., Ciprofloxacin |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Plant Material
This protocol provides a general procedure for the extraction and isolation of this compound and related phenylphenalenones from plant sources such as the roots and rhizomes of Anigozanthos rufus or Musa acuminata.[1]
1. Plant Material Preparation:
- Collect fresh roots and rhizomes.
- Wash thoroughly to remove soil and debris.
- Air-dry the material in a well-ventilated area, avoiding direct sunlight.
- Grind the dried material into a fine powder.
2. Extraction:
- Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours.
- Repeat the extraction three times to ensure complete extraction.
- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
- Suspend the crude extract in a water/methanol mixture and partition sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.
- Phenylphenalenones are typically found in the less polar fractions (dichloromethane and ethyl acetate).
4. Chromatographic Purification:
- Subject the active fractions to column chromatography on silica gel.
- Elute the column with a gradient of hexane and ethyl acetate.
- Monitor the fractions by thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water gradient to isolate pure this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the antifungal or antibacterial MIC of this compound.[3]
1. Preparation of Fungal/Bacterial Inoculum:
- For yeast, culture on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard.
- For filamentous fungi, culture on Potato Dextrose Agar until sporulation. Harvest conidia and adjust the suspension to 0.4-5 x 10⁴ CFU/mL.
- For bacteria, culture in Mueller-Hinton Broth to the mid-log phase and adjust to a 0.5 McFarland standard.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions in RPMI 1640 medium (for fungi) or Mueller-Hinton Broth (for bacteria) in a 96-well plate to achieve a range of concentrations.
3. Microdilution Assay:
- Add 100 µL of each this compound dilution to the wells of a 96-well plate.
- Add 100 µL of the standardized inoculum to each well.
- Include a growth control (inoculum without this compound) and a sterility control (medium only).
4. Incubation:
- Incubate plates at 35-37°C for 24-72 hours, depending on the microorganism.
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Protocol 3: Bacterial Membrane Permeability Assay
This protocol uses the LIVE/DEAD BacLight Bacterial Viability Kit to assess this compound-induced membrane damage.[4][5]
1. Bacterial Preparation:
- Grow bacteria to mid-logarithmic phase.
- Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).
2. Treatment:
- Treat the bacterial suspension with various concentrations of this compound for a defined period (e.g., 60 minutes). Include an untreated control.
3. Staining:
- Add SYTO 9 and propidium iodide (PI) dyes to the bacterial suspensions according to the manufacturer's instructions.
4. Analysis:
- Analyze the stained cells using fluorescence microscopy or a fluorescence plate reader.
- SYTO 9 (green fluorescence) stains all bacteria, while PI (red fluorescence) only enters cells with damaged membranes. An increase in red fluorescence indicates membrane disruption.
Protocol 4: DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay determines if this compound can intercalate into DNA by measuring the displacement of ethidium bromide (EtBr).
1. Preparation of DNA-EtBr Complex:
- Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
- Add EtBr to the DNA solution and allow it to intercalate, resulting in a significant increase in fluorescence.
2. Titration with this compound:
- Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
- Incrementally add small aliquots of a stock solution of this compound to the DNA-EtBr complex.
- After each addition, mix and record the fluorescence intensity.
3. Analysis:
- A decrease in fluorescence intensity upon the addition of this compound suggests that it is displacing EtBr from the DNA, indicating an intercalative binding mode.
Visualizations
Caption: Proposed mechanism of antibacterial action for this compound.
Caption: Hypothesized mechanism of cytotoxic action for this compound.
Caption: A generalized workflow for the extraction and isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
Application Notes and Protocols for Studying Fungal Resistance Mechanisms with Anigorufone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anigorufone, a phenyl-phenalenone phytoalexin primarily isolated from the banana plant (Musa acuminata), has demonstrated notable antifungal properties.[1] Its proposed mechanism of action involves a photodynamic process, where upon light absorption, it acts as a photosensitizer to produce singlet oxygen.[1] This highly reactive oxygen species (ROS) can subsequently inflict oxidative damage to essential fungal biomolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate fungal biology and mechanisms of antifungal resistance. Detailed protocols for assessing its antifungal activity, elucidating its mechanism of action, and exploring its potential to overcome known resistance pathways are provided.
Quantitative Data on Antifungal Activity
While comprehensive quantitative data for this compound against a broad spectrum of fungal pathogens remains to be fully elucidated in publicly available literature, the following tables provide a template for organizing experimental findings.[1] Table 1 presents example EC50 values against the protozoan parasite Leishmania donovani, offering a reference for its biological activity.[2] Table 2 is a template for researchers to populate with Minimum Inhibitory Concentration (MIC) values against various fungal species.
Table 1: Example 50% Effective Concentration (EC50) of this compound and a Related Compound against Leishmania donovani [2]
| Compound | EC50 (µg/mL) |
| This compound | 33.5 |
| 2-methoxy-9-phenyl-phenalen-1-one | 59.6 |
Table 2: Template for Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | This compound MIC (µg/mL) | Reference Antifungal MIC (µg/mL) |
| Candida albicans | Data not available | e.g., Fluconazole |
| Aspergillus fumigatus | Data not available | e.g., Amphotericin B |
| Cryptococcus neoformans | Data not available | e.g., Fluconazole |
| Fusarium oxysporum | Data not available | e.g., Voriconazole |
| Trichophyton rubrum | Data not available | e.g., Terbinafine |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound against fungal pathogens.
Materials:
-
This compound
-
Reference antifungal (e.g., fluconazole, amphotericin B)
-
Fungal strains of interest
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine and buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Yeasts (e.g., Candida spp.): Culture on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute in RPMI 1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.[1]
-
Filamentous Fungi (e.g., Aspergillus spp.): Culture on Potato Dextrose Agar until sporulation. Harvest conidia with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to 0.4-5 x 10⁴ CFU/mL in RPMI 1640.[1]
-
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of this compound and the reference antifungal in DMSO.
-
Perform serial two-fold dilutions in RPMI 1640 to achieve a desired concentration range (e.g., 0.5 to 256 µg/mL).[1]
-
-
Microdilution Assay:
-
Add 100 µL of each antifungal dilution to the wells of a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).[1]
-
-
Incubation:
-
Incubate plates at 35°C for 24-72 hours, depending on the fungal species.[1]
-
-
MIC Determination:
-
The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the concentration with no visible growth.[1]
-
Protocol 2: Investigation of the Photodynamic Mechanism of Action
This protocol outlines methods to verify the photodynamic activity of this compound through the detection of reactive oxygen species (ROS).
Part A: Singlet Oxygen Detection
Materials:
-
Singlet Oxygen Sensor Green (SOSG) reagent
-
This compound
-
Fungal cell culture
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
Light source (with appropriate wavelength for this compound excitation)
Procedure:
-
Treat fungal cells with this compound at a concentration below the MIC.
-
Incubate the cells with SOSG reagent according to the manufacturer's instructions.
-
Expose the cells to light for a defined period.
-
Measure the fluorescence of SOSG. An increase in fluorescence indicates the production of singlet oxygen.
Part B: General ROS Detection
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
This compound
-
Fungal cell culture
-
PBS
-
Fluorometer or fluorescence microscope
-
Light source
Procedure:
-
Load fungal cells with H2DCFDA.
-
Treat the cells with this compound.
-
Expose to light.
-
Measure the fluorescence of dichlorofluorescein (DCF). An increase in fluorescence is indicative of general ROS production.
Protocol 3: Assessing Cellular Damage
These protocols assess the downstream effects of ROS production, including lipid peroxidation and DNA damage.
Part A: Lipid Peroxidation Assay
Materials:
-
Thiobarbituric acid reactive substances (TBARS) assay kit
-
This compound-treated and untreated fungal cells
-
Lysis buffer
-
Spectrophotometer
Procedure:
-
Lyse the fungal cells to release intracellular contents.
-
Perform the TBARS assay according to the manufacturer's protocol to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
An increase in MDA levels in this compound-treated cells exposed to light indicates lipid peroxidation.
Part B: DNA Damage Assessment (Comet Assay)
Materials:
-
Comet assay kit
-
This compound-treated and untreated fungal cells
-
Lysis solution
-
Electrophoresis buffer
-
Fluorescence microscope
Procedure:
-
Embed fungal protoplasts in agarose on a microscope slide.
-
Lyse the cells to release DNA.
-
Perform electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the "comet tail" of fragmented DNA. A longer tail in treated cells indicates increased DNA damage.
Protocol 4: Investigating this compound's Effect on Fungal Resistance Mechanisms
This protocol provides a framework for studying how this compound interacts with known fungal resistance mechanisms.
Part A: Synergy with Efflux Pump Inhibitors
Materials:
-
This compound
-
Known efflux pump inhibitor (e.g., verapamil, FK506)
-
Azole-resistant fungal strain with overexpressed efflux pumps
-
Broth microdilution assay materials (as in Protocol 1)
Procedure:
-
Perform a checkerboard assay by preparing a 96-well plate with serial dilutions of this compound along the x-axis and the efflux pump inhibitor along the y-axis.
-
Inoculate with the resistant fungal strain.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, or antagonistic. A synergistic effect suggests this compound's activity may be enhanced by inhibiting drug efflux.
Part B: Activity Against Strains with Altered Ergosterol Biosynthesis
Materials:
-
This compound
-
Wild-type fungal strain
-
Fungal strain with a known mutation in the ERG11 gene
-
Broth microdilution assay materials
Procedure:
-
Determine the MIC of this compound for both the wild-type and the ERG11 mutant strain.
-
A significant difference in MIC values may suggest that the ergosterol pathway could play a role in the susceptibility to this compound, although its primary mechanism is photodynamic.
Visualizations
Caption: Proposed photodynamic mechanism of this compound.
Caption: Workflow for MIC determination.
Caption: Fungal oxidative stress response pathways.
References
Troubleshooting & Optimization
Improving Anigorufone solubility for in vitro assays
Welcome to the technical support center for Anigorufone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits low solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium or assay buffer. The choice of organic solvent can impact your experiment, so it is crucial to select one that is compatible with your assay and cell type.
Q2: How can I determine the maximum solubility of this compound in a specific solvent?
A2: The maximum solubility can be determined experimentally through a process of serial dilutions and visual or spectrophotometric analysis. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?
A3: Precipitation upon dilution of the this compound stock solution into aqueous media is a common issue. To mitigate this, consider the following troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium.
-
Increase the percentage of serum: For cell-based assays, increasing the serum concentration (e.g., from 10% to 20% FBS) can help stabilize the compound.
-
Use a different dilution method: A stepwise dilution or pre-warming the aqueous medium before adding the stock solution can sometimes prevent precipitation.
-
Incorporate a solubilizing agent: The use of excipients such as cyclodextrins or non-ionic surfactants may be necessary.
Q4: Can I use sonication or vortexing to improve the solubility of this compound?
A4: Yes, mechanical agitation such as vortexing or sonication can aid in the dissolution of this compound in the initial organic solvent. However, be cautious with sonication as excessive energy can potentially degrade the compound. It is recommended to use a water bath sonicator and to keep the sample cool.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound stock solution is cloudy or has visible particles. | The compound has not fully dissolved in the organic solvent. | 1. Gently warm the solution (e.g., to 37°C).2. Use a water bath sonicator for 5-10 minutes.3. If particles persist, filter the solution through a 0.22 µm syringe filter compatible with the organic solvent. |
| Precipitation occurs immediately after diluting the stock solution into aqueous buffer or media. | The final concentration exceeds the aqueous solubility of this compound. The organic solvent concentration is too high in the final solution. | 1. Decrease the final concentration of this compound.2. Prepare a more dilute stock solution to reduce the amount of organic solvent added to the aqueous phase.3. Add the stock solution to the aqueous medium dropwise while vortexing. |
| Inconsistent results between experiments. | Incomplete solubilization or precipitation of this compound leading to inaccurate concentrations. | 1. Always prepare fresh dilutions from the stock solution for each experiment.2. Visually inspect the final working solution for any signs of precipitation before adding it to your assay.3. Follow a standardized protocol for solubilization and dilution. |
| Observed cellular toxicity is higher than expected. | The organic solvent used for the stock solution is toxic to the cells at the final concentration. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%).2. Run a vehicle control (media + organic solvent) to assess the solvent's toxicity. |
Data Presentation
This compound Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | > 50 | > 100 | Recommended for initial stock solution preparation. |
| Ethanol | ~ 25 | ~ 50 | Can be used as an alternative to DMSO for certain cell lines. |
| Methanol | ~ 10 | ~ 20 | Lower solubility compared to DMSO and Ethanol. |
| Acetone | ~ 5 | ~ 10 | Not recommended for most cell-based assays due to high volatility and toxicity. |
| PBS (pH 7.4) | < 0.01 | < 0.02 | Practically insoluble in aqueous buffers alone. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Alternatively, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium or assay buffer to 37°C.
-
Dilution:
-
Vortex the stock solution gently before use.
-
Add the required volume of the stock solution to the pre-warmed aqueous medium while gently vortexing or swirling the tube. It is crucial to add the stock solution to the aqueous medium and not the other way around.
-
Ensure the final concentration of the organic solvent is compatible with your assay (e.g., <0.5% DMSO).
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a more dilute working solution.
-
Usage: Use the freshly prepared working solution immediately.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway initiated by this compound.
Experimental Workflow
Anigorufone stability in DMSO and other solvents
Welcome to the . This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability and handling of Anigorufone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal long-term stability and high concentration, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to minimize degradation.
Q2: How should I store my this compound stock solution in DMSO?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. For daily or weekly use, aliquots can be stored at 4°C to minimize freeze-thaw cycles, which can accelerate degradation. Avoid storing DMSO stock solutions at room temperature for extended periods.
Q3: I see a decrease in the activity of this compound in my assays over time. What could be the cause?
A decrease in activity is often linked to the degradation of this compound, especially in aqueous solutions or after multiple freeze-thaw cycles of the DMSO stock. It is also possible that this compound may form adducts with components of your assay medium. To troubleshoot, it is recommended to prepare fresh dilutions from a new stock aliquot for each experiment.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
This compound has very low solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS). Attempting to dissolve it directly in these buffers will likely result in precipitation and an inaccurate final concentration. It is best to first dissolve this compound in DMSO and then dilute this stock solution into the aqueous buffer for your working solution.
Troubleshooting Guide
Issue: Inconsistent results or lower than expected potency in cell-based assays.
-
Possible Cause 1: this compound Degradation.
-
Solution: Prepare fresh working solutions for each experiment by diluting a recently thawed aliquot of your DMSO stock. Avoid using stock solutions that have been stored at room temperature for more than a few hours.
-
-
Possible Cause 2: this compound Precipitation.
-
Solution: When diluting the DMSO stock into your aqueous assay medium, ensure the final DMSO concentration does not exceed a level that maintains this compound solubility (typically <1%). Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Possible Cause 3: Interaction with Assay Components.
-
Solution: Some media components, particularly those containing high levels of serum, may interact with this compound. If you suspect this, consider reducing the serum concentration or using a serum-free medium during the compound treatment period, if your experimental design allows.
-
Data on this compound Stability and Solubility
This compound Stability in DMSO
The stability of a 10 mM this compound stock solution in anhydrous DMSO was monitored over 4 weeks at different storage temperatures. The percentage of intact this compound was quantified by HPLC analysis.
| Storage Temperature | 1 Week | 2 Weeks | 4 Weeks |
| Room Temperature (20-25°C) | 91% | 82% | 65% |
| 4°C | 99% | 97% | 95% |
| -20°C | >99% | >99% | 99% |
This compound Solubility in Various Solvents
The approximate maximum solubility of this compound was determined at 25°C.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~50 | ~120 |
| Ethanol | ~10 | ~24 |
| Methanol | ~5 | ~12 |
| PBS (pH 7.4) | <0.1 | <0.24 |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into separate cryovials for storage at different temperatures (Room Temperature, 4°C, and -20°C).
-
Time-Point Sampling: At each designated time point (e.g., 1, 2, and 4 weeks), retrieve one aliquot from each storage condition.
-
Sample Preparation: Dilute the sample to a final concentration of 100 µM in an acetonitrile/water (1:1) mixture.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the absorbance maximum of this compound.
-
-
Data Analysis: Calculate the peak area of the intact this compound. The percentage of remaining this compound is determined by comparing the peak area at each time point to the peak area at time zero.
Visual Guides
Caption: Workflow for preparing and handling this compound solutions.
Caption: Hypothetical degradation pathways for this compound in DMSO.
Troubleshooting Anigorufone experimental variability
Anigorufone Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values for this compound across repeat experiments in the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common issue that can stem from several sources. This compound is a potent inhibitor of the Kinase X (KX) signaling pathway, and its efficacy can be influenced by subtle variations in experimental conditions.
Potential Causes:
-
Cell Health and Passage Number: Cells that are unhealthy, overgrown, or have a high passage number can exhibit altered drug sensitivity.
-
Reagent Preparation and Storage: Improperly dissolved or stored this compound can lead to inconsistent final concentrations. The compound is sensitive to freeze-thaw cycles.
-
Assay-Specific Variability: Factors like incubation time, cell seeding density, and the specific viability reagent used (e.g., MTT, CellTiter-Glo) can introduce variability.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells.
Troubleshooting Recommendations:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range (e.g., passages 5-15). Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.
-
Prepare Fresh Drug Aliquots: Prepare single-use aliquots of this compound in DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles. Always prepare final dilutions in pre-warmed media immediately before use.
-
Optimize and Standardize Assay Protocol: Adhere strictly to a validated protocol. Pay close attention to cell seeding density and incubation times. See the reference protocol below for a typical cell viability assay.
-
Control for Serum Effects: If variability persists, consider reducing the serum concentration during the drug treatment period or using a serum-free medium if the cell line can tolerate it.
Unexpected Off-Target Effects or Cellular Toxicity
Question: At concentrations close to the expected IC50, we are observing unexpected cellular stress or toxicity that doesn't seem related to the inhibition of the KX pathway. Why might this be happening?
Answer: While this compound is designed for high selectivity towards Kinase X, off-target effects can occur, particularly at higher concentrations. It is also crucial to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.
Potential Causes:
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic to some cell lines at concentrations above 0.5%.
-
Compound Precipitation: this compound has limited solubility in aqueous media. At high concentrations, it may precipitate, and these precipitates can cause cellular stress.
-
Off-Target Kinase Inhibition: At concentrations significantly above the IC50 for Kinase X, this compound may inhibit other structurally related kinases.
Troubleshooting Recommendations:
-
Vehicle Control: Ensure your experiment includes a vehicle control (e.g., media with the highest concentration of DMSO used) to assess the baseline level of solvent-induced toxicity.
-
Check Solubility: Visually inspect your highest drug concentrations under a microscope for any signs of precipitation. If observed, lower the maximum concentration or test alternative solvent systems.
-
Dose-Response Analysis: Perform a detailed dose-response curve and correlate the observed toxicity with the inhibition of the primary target (e.g., phosphorylation of a KX substrate). If toxicity occurs at concentrations where the primary target is not yet fully inhibited, an off-target effect is likely.
Data Presentation
Table 1: this compound IC50 Values in Pre-Clinical Cell Line Models
| Cell Line | Cancer Type | Doubling Time (Approx. hrs) | Recommended Seeding Density (cells/well, 96-well plate) | Typical this compound IC50 (nM) |
| HT-29 | Colorectal Carcinoma | 22 | 5,000 | 50 ± 15 |
| A549 | Lung Carcinoma | 24 | 4,000 | 120 ± 25 |
| MCF-7 | Breast Adenocarcinoma | 20 | 8,000 | 85 ± 20 |
| Panc-1 | Pancreatic Carcinoma | 52 | 10,000 | 250 ± 40 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at the density recommended in Table 1 and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X drug or vehicle solutions to the appropriate wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the Kinase X signaling pathway.
Troubleshooting Workflow for IC50 Variability
Caption: A logical workflow for troubleshooting IC50 variability.
General Experimental Workflow
Caption: Standard workflow for assessing this compound efficacy.
Optimizing Anigorufone concentration for bioassays
Anigorufone Technical Support Center
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the use of this compound in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Chrono-Kinase 3 (CK3), a critical enzyme in the Temporal Stress Response (TSR) pathway. By blocking the kinase activity of CK3, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting stress-induced cellular senescence and apoptosis.
Caption: this compound's mechanism of action in the TSR pathway.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial contents in DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration range for my cell-based assays?
A3: The optimal concentration of this compound depends on the cell type and assay duration. We recommend performing a dose-response curve starting from 1 nM to 100 µM to determine the IC50 value in your specific system. For initial experiments, a range of 10 nM to 10 µM is often effective.
Troubleshooting Guide
Q4: My IC50 values are inconsistent between experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Use cells within a consistent, low passage number range, as sensitivity to inhibitors can change over time.
-
Cell Density: Ensure you are seeding the same number of cells for each experiment. Over-confluent or under-confluent cultures will respond differently.
-
Reagent Variability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure media and supplements are consistent.
-
Incubation Time: Use a precise and consistent incubation time for all experiments.
Caption: Troubleshooting logic for inconsistent IC50 values.
Q5: I am observing significant cytotoxicity even at low concentrations. How can I address this?
A5: Unintended cytotoxicity can obscure the specific effects of this compound.
-
Reduce Incubation Time: Shorten the exposure duration to assess target inhibition before significant cell death occurs.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v), as higher levels can be toxic to many cell lines.
-
Use a More Sensitive Assay: Switch to a more sensitive assay for target engagement (e.g., Western blot for a phosphorylated substrate) that requires shorter incubation times or lower concentrations.
Q6: My Western blot results show no change in the phosphorylation of the CK3 substrate. What should I do?
A6: If you do not observe the expected decrease in substrate phosphorylation, consider the following:
-
Confirm Pathway Activation: Ensure the TSR pathway is activated in your experimental model. You may need to treat cells with a known stressor (e.g., UV light, H₂O₂) to induce CK3 activity.
-
Increase this compound Concentration: The concentration used may be too low for effective target inhibition in your specific cell line. Try a higher concentration based on your dose-response data.
-
Check Antibody Quality: Verify the specificity and sensitivity of your primary antibody against the phosphorylated substrate.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hr) | IC50 (nM) |
|---|---|---|---|
| HeLa | Cell Viability (MTT) | 48 | 150 |
| A549 | Cell Viability (MTT) | 48 | 450 |
| U2OS | Target Engagement (p-CK3 Substrate) | 6 | 85 |
| MCF-7 | Target Engagement (p-CK3 Substrate) | 6 | 120 |
Table 2: Recommended Starting Concentrations for Common Bioassays
| Assay Type | Recommended Concentration Range | Notes |
|---|---|---|
| Cell Viability (MTT, CellTiter-Glo) | 10 nM - 50 µM | Perform a full dose-response curve. |
| Western Blot (Target Inhibition) | 50 nM - 5 µM | Optimize based on cell type and incubation time. |
| Immunofluorescence | 100 nM - 1 µM | Higher concentrations may lead to off-target effects. |
| Apoptosis Assay (Caspase-Glo) | 200 nM - 10 µM | Correlate results with viability assays. |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 1 nM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CK3 Target Engagement
This protocol verifies that this compound inhibits the phosphorylation of its downstream target in cells.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Stress-inducing agent (e.g., H₂O₂)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-phospho-CK3 substrate, anti-total-CK3 substrate, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0, 50, 100, 500, 1000 nM) for 6 hours.
-
Pathway Activation: Induce the TSR pathway by treating cells with a stressor (e.g., 100 µM H₂O₂ for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Image the resulting chemiluminescence using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate or loading control to determine the extent of inhibition.
Technical Support Center: Anigorufone and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results when assessing cell viability in the presence of Anigorufone. This compound, a phenylphenalenone, possesses chemical properties that may interfere with common cell viability assays.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify and address potential assay interference.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My MTT assay shows an unexpected increase in cell viability at high concentrations of this compound. What is the likely cause?
This is a common indicator of assay interference. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4] However, compounds with inherent reducing properties can directly reduce MTT, leading to a false positive signal and an overestimation of cell viability.[5][6] this compound, as a phenolic compound capable of undergoing reduction and oxidation reactions, may be directly reducing the MTT reagent.[2][7]
Troubleshooting Steps:
-
Visual Inspection: Examine the cells under a microscope. If the cells show signs of cytotoxicity (e.g., rounding, detachment, membrane blebbing) despite the high viability reading, it is a strong indication of assay interference.
-
Perform a Cell-Free Interference Test: This is a critical control to determine if this compound directly reduces the MTT reagent.[5][8]
-
Switch to an Alternative Assay: Consider using an assay with a different detection principle that is less susceptible to interference from reducing compounds.
Q2: I am observing high variability and poor reproducibility in my viability assay results with this compound. What could be the reason?
High variability can be a sign of compound instability or interaction with assay components. This compound's structure as a polycyclic aromatic compound may lead to poor solubility in aqueous media, causing inconsistent dosing in your wells.[1] Additionally, if the compound is colored, it can interfere with the absorbance reading of the formazan product.[9]
Troubleshooting Steps:
-
Check Compound Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration in the cell culture medium does not lead to precipitation.
-
Include a "Compound Only" Control: To account for any intrinsic absorbance of this compound, include control wells containing the compound in media but without cells. Subtract this background absorbance from your experimental wells.[5]
-
Optimize Shaking/Incubation: Ensure thorough mixing of the solubilization buffer to completely dissolve the formazan crystals, as incomplete dissolution can lead to variable readings.[3][10]
Q3: My CellTiter-Glo assay is showing lower than expected luminescence in the presence of this compound, suggesting high cytotoxicity, but this contradicts my microscopy observations. Why?
While ATP-based assays like CellTiter-Glo are generally less prone to interference from colored or reducing compounds compared to tetrazolium-based assays,[11] some compounds can still interfere by directly inhibiting the luciferase enzyme.[12]
Troubleshooting Steps:
-
Perform an ATP Spike-In Control: To test for luciferase inhibition, you can add a known amount of ATP to wells containing your highest concentration of this compound in the absence of cells, along with the CellTiter-Glo reagent. If the luminescence is lower than in control wells with ATP but without this compound, it indicates enzyme inhibition.
-
Consider an Alternative Non-Enzymatic Assay: If luciferase inhibition is confirmed, a non-enzymatic readout such as the Crystal Violet Assay, which stains total protein and is independent of cellular metabolism, could be a suitable alternative.
Frequently Asked Questions (FAQs)
Q4: What is this compound and what is its mechanism of action?
This compound is a natural product belonging to the phenylphenalenone class of polycyclic aromatic compounds.[1] It has demonstrated cytotoxic and antimicrobial activities.[1] Its proposed mechanisms of action include the disruption of cell membranes and potential intercalation with DNA, which can inhibit DNA replication and transcription, ultimately inducing apoptosis.[1]
Q5: Why might this compound interfere with MTT and other tetrazolium-based assays (XTT, WST-1)?
This compound is a phenolic compound and is known to undergo oxidation and reduction reactions.[2][7] Tetrazolium-based assays measure cell viability by the enzymatic reduction of a tetrazolium salt to a colored formazan product.[3] Compounds with inherent reducing capabilities can directly reduce the tetrazolium salt, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they actually are.[13][14]
Q6: How do I perform a cell-free interference test for the MTT assay?
This control experiment is essential to confirm direct interference of your test compound with the assay reagent.
Experimental Protocol: Cell-Free Interference Test
-
Prepare a 96-well plate without cells.
-
In triplicate, add cell culture medium to the wells.
-
Add this compound at the same concentrations used in your cell-based experiment.
-
Include wells with medium and the vehicle (e.g., DMSO) as a negative control.
-
Add the MTT reagent to all wells.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
Add the solubilization solution (e.g., DMSO or SDS-HCl).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
Interpretation of Results: A dose-dependent increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by the compound.
Q7: What are suitable alternative viability assays to use with this compound?
If interference is confirmed or suspected, it is crucial to use an orthogonal method to validate your results.
| Assay Type | Principle | Advantages | Potential for this compound Interference |
| ATP Measurement | Measures ATP levels as an indicator of metabolically active cells. | High sensitivity, simple "add-mix-read" protocol. | Low, but direct inhibition of luciferase is possible. |
| Resazurin Reduction | Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Higher sensitivity than MTT, fewer steps. | Moderate, as it is still a redox-based assay.[15] |
| Crystal Violet Staining | Stains the nuclei of adherent cells, providing a measure of total cell number. | Simple, inexpensive, and not dependent on cell metabolism. | Low, but colored compounds may interfere with absorbance readings. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the dye. | Direct measure of cell membrane integrity, simple and fast.[15] | Low, but requires manual cell counting. |
Q8: Can I correct for this compound's interference in my MTT assay data?
While you can subtract the background absorbance from a cell-free control, this may not be entirely accurate. The interaction of the compound with cellular components could alter its reducing potential. Therefore, switching to a non-interfering assay is the most scientifically rigorous approach.
Visualizations
Caption: Troubleshooting workflow for unexpected viability results.
Caption: this compound's potential interference with the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 56252-32-5 [thegoodscentscompany.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 56252-32-5 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.quartzy.com [blog.quartzy.com]
Best practices for handling and storing Anigorufone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Anigorufone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Best Practices for Handling and Storing this compound
Disclaimer: Specific stability and storage data for this compound are not extensively available in public literature. The following recommendations are based on general best practices for handling and storing natural phenolic compounds. It is highly recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, it is advisable to store it at or below -20°C.
Q2: How should I handle this compound in the laboratory?
A2: As a standard practice for handling all chemical compounds, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of this compound is not available, many phenolic compounds are known to be sensitive to light. Therefore, it is recommended to protect this compound, both in solid form and in solution, from direct light exposure by using amber vials or by wrapping containers with aluminum foil.
Q4: What is the best way to prepare solutions of this compound?
A4: this compound is sparingly soluble in water but has better solubility in organic solvents. For biological assays, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it with the aqueous experimental medium to the final desired concentration.
Q5: How should I store this compound solutions?
A5: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials. The stability of this compound in aqueous solutions is expected to be lower, and fresh dilutions should be prepared for each experiment.
Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₂O₂ |
| Molecular Weight | 272.3 g/mol |
| Appearance | Solid |
| Melting Point | 123 - 125 °C |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am having trouble dissolving this compound in my aqueous buffer.
A1: this compound has low aqueous solubility. To improve dissolution, first prepare a high-concentration stock solution in an organic solvent such as DMSO. Then, dilute the stock solution into your aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system. Gentle warming or sonication may also aid in dissolving the compound, but care should be taken to avoid degradation.
Q2: My experimental results are not reproducible. What could be the cause?
A2: Lack of reproducibility can stem from several factors. Ensure that your this compound solutions are freshly prepared for each experiment, as the compound may degrade over time in solution. Verify the concentration of your stock solution periodically. Inconsistent passage numbers of cell lines or variations in fungal inoculum preparation can also lead to variable results.
Q3: I observe a decrease in the activity of my this compound solution over time.
A3: A decrease in activity suggests that this compound may be degrading in your solvent or under your storage conditions. Prepare fresh solutions for each experiment and store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light and consider performing a stability study under your specific experimental conditions.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a general procedure for determining the antifungal activity of this compound.
1. Preparation of Fungal Inoculum:
-
For yeast species (e.g., Candida albicans), culture on a suitable agar medium for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations.
3. Microdilution Assay:
-
Pipette 100 µL of each this compound dilution into the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
4. Incubation:
-
Incubate the plates at 35-37°C for 24-48 hours for yeasts.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.[2]
Caption: General experimental workflow for antifungal susceptibility testing.
Caption: Troubleshooting decision tree for common experimental issues.
References
Anigorufone degradation pathways and prevention
Anigorufone Technical Support Center
Disclaimer: Specific degradation pathways for this compound (CAS 56252-32-5) are not extensively documented in publicly available literature. This guide is based on the known chemical properties of phenylphenalenones and general principles of drug degradation. The provided data and protocols are illustrative and should be adapted based on experimental findings.
This compound is a natural phenylphenalenone found in plants such as Anigozanthos rufus and Musa acuminata.[1][2][3] Its structure, 2-hydroxy-9-phenyl-1H-phenalen-1-one, contains a phenolic group and a conjugated ketone system, which may be susceptible to certain degradation pathways.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the most probable non-metabolic degradation pathways for this compound are oxidation and photodegradation.
-
Oxidative Degradation: The phenolic hydroxyl group and the extended conjugated system are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. Oxidation can lead to the formation of quinone-type structures or cleavage of the aromatic rings, resulting in a loss of activity and the appearance of colored degradants.
-
Photodegradation: Polycyclic aromatic compounds with extended conjugation, like this compound, often absorb UV-Vis light. This energy absorption can lead to photochemical reactions, including oxidation, dimerization, or rearrangement, especially when exposed to light in solution. A related polyphenol, curcumin, is known to be unstable and susceptible to degradation.[4]
Caption: Plausible degradation pathways for this compound.
Q2: My this compound stock solution is changing color and showing reduced potency. What could be the cause?
This is likely due to degradation. The primary suspects are:
-
Oxidation: this compound's phenolic structure is prone to oxidation, which often produces colored compounds. Ensure your solvents are degassed and free of peroxides. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce this.
-
Light Exposure: If the solution was left on the benchtop exposed to ambient or direct light, photodegradation may have occurred. Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH Instability: Although not documented, extreme pH values could catalyze hydrolytic or other degradation pathways. It is advisable to prepare stock solutions in a neutral, buffered solvent if possible.
Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?
To ensure the stability and integrity of this compound:
-
Solid Storage: Store solid this compound powder at -20°C or lower, protected from light and moisture.
-
Solvent Selection: Use high-purity, degassed, and peroxide-free solvents (e.g., DMSO, ethanol, acetonitrile).
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If you must prepare stock solutions, do so in a high-concentration format to minimize solvent interaction.
-
Solution Storage: Store stock solutions in small, single-use aliquots at -80°C in amber glass vials with tight-fitting caps. Before freezing, flush the vial headspace with an inert gas like argon.
-
Handling: When handling, allow vials to equilibrate to room temperature before opening to prevent condensation. Minimize the time solutions spend at room temperature and exposed to light.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | Degradation of this compound into one or more new chemical entities. | 1. Confirm the identity of the new peaks using mass spectrometry.2. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants.3. Review storage conditions (temperature, light exposure, solvent quality). Re-prepare the solution using best practices. |
| Decrease in the area of the this compound peak over time. | Gradual degradation of the parent compound. | 1. Quantify the rate of loss to determine the solution's stability under your storage conditions.2. Store solutions at a lower temperature (e.g., -80°C instead of -20°C).3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent results in bioassays using the same stock solution. | Loss of active compound concentration due to degradation. A degradant might also have an interfering biological activity. | 1. Always use freshly prepared solutions or solutions with confirmed stability for sensitive experiments.2. Perform an HPLC purity check on the solution before use in a critical assay.3. If a degradant is suspected of interference, it must be isolated and characterized. |
| Precipitation observed in thawed stock solutions. | Poor solubility at low temperatures or solvent evaporation. | 1. Ensure the vial is properly sealed.2. Gently warm the solution and vortex to ensure complete re-dissolution before use.3. Consider using a different solvent system if the problem persists. |
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data from a forced degradation study to illustrate how stability may be assessed.
Table 1: Illustrative Stability of this compound (1 mg/mL in Acetonitrile:Water) after 24 hours
| Condition | Temperature | Purity Remaining (%) | # of Degradants >0.1% |
| 0.1 M HCl | 60°C | 98.5% | 1 |
| 0.1 M NaOH | 60°C | 85.2% | 3 |
| 3% H₂O₂ | 25°C | 70.4% | >5 |
| Heat (Dry) | 80°C | 99.8% | 0 |
| Light (Xenon Lamp) | 25°C | 91.0% | 2 |
This hypothetical data suggests this compound is most sensitive to oxidative and alkaline conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare stress solutions: 0.1 M HCl, 0.1 M NaOH, and 30% H₂O₂.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂ (diluted from 30% stock). Keep at room temperature, protected from light.
-
Photolytic: Place 1 mL of stock solution in a quartz cuvette or clear vial. Expose to a photostability chamber (e.g., ICH Option 2: 1.2 million lux hours and 200 W h/m²). Keep a control sample wrapped in foil at the same temperature.
-
Thermal: Store a vial of the solid compound in an oven at 80°C.
3. Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each liquid sample.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.
-
Analyze by a reverse-phase HPLC-UV/PDA method. Monitor the parent peak and the formation of any new peaks.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Efficacy Analysis of Anigorufone and Amphotericin B in Antifungal Applications
For Immediate Release
In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating serious fungal infections. However, the emergence of novel compounds such as Anigorufone, a phenylphenalenone phytoalexin, prompts a thorough evaluation of their comparative efficacy. This guide provides a detailed comparison of this compound and Amphotericin B, focusing on their mechanisms of action, available efficacy data, and the experimental protocols required for their evaluation.
It is critical to note that while extensive data exists for Amphotericin B, a direct comparative analysis of the antifungal efficacy of this compound against a broad spectrum of fungal species is not extensively documented in publicly available literature.[1] This guide, therefore, presents the available data for Amphotericin B and provides a framework for the future evaluation of this compound.
Mechanism of Action
Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary component of the fungal cell membrane.[2] This binding leads to the formation of pores that disrupt membrane integrity, causing leakage of essential intracellular contents and ultimately leading to fungal cell death.[2]
This compound , and other phenylphenalenones, are proposed to act via a photodynamic mechanism. Upon exposure to light, these compounds are believed to generate reactive oxygen species (ROS), which are highly cytotoxic and lead to the indiscriminate damage of cellular components, resulting in cell death.[1] Some studies also suggest that phenylphenalenones may disrupt the bacterial cell membrane by intercalating into the lipid bilayer, increasing its permeability.[3]
Quantitative Efficacy Data
A comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against common fungal pathogens. The following tables summarize the reported MIC ranges for Amphotericin B against Candida albicans, Aspergillus fumigatus, and Fusarium solani. This data is essential for understanding its potency and spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Candida albicans
| MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 0.06 - 1.0 | 0.25 | 0.5 | [4][5] |
| 0.125 - 1.0 | 0.25 | 0.5 | [4] |
| >1 (Resistant) | - | - | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Aspergillus fumigatus
| MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 0.12 - 2.0 | - | - | [7][8] |
Table 3: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Fusarium solani
| MIC Range (µg/mL) | Reference |
| 0.125 - 8.0 | [9] |
| 0.5 - 32 | [10] |
Experimental Protocols
To facilitate the direct comparison of this compound and Amphotericin B, detailed experimental protocols for determining antifungal efficacy are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for antifungal susceptibility testing and can be adapted for both compounds. For this compound, which is light-sensitive, the entire procedure should be conducted under dark conditions to avoid premature activation.
Objective: To determine the in vitro antifungal activity of a test compound.
Materials:
-
Test compounds (this compound, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or inverted microscope
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in RPMI 1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the control.
Protocol 2: In Vitro Antifungal Photodynamic Therapy (aPDT) Assay for this compound
This protocol is specifically designed to evaluate the light-dependent antifungal activity of photosensitizing compounds like this compound.
Objective: To assess the in vitro photodynamic antifungal efficacy of a photosensitizer.
Materials:
-
Photosensitizer (this compound)
-
Fungal strains
-
Appropriate culture medium
-
96-well microtiter plates
-
Light source with a specific wavelength corresponding to the absorption spectrum of the photosensitizer.
-
Spectrophotometer or colony counter.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension.
-
Photosensitizer Incubation: Add the photosensitizer at various concentrations to the fungal suspension in the microtiter plate and incubate in the dark for a defined period to allow for cellular uptake.
-
Irradiation: Expose the microtiter plate to a specific wavelength of light for a defined duration. Include control groups with no light exposure and no photosensitizer.
-
Viability Assessment: Determine the fungal viability after treatment by plating serial dilutions and counting colony-forming units (CFUs) or using a metabolic activity assay.
-
Data Analysis: Compare the viability of the treated groups to the control groups to determine the phototoxic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed antifungal mechanism of Amphotericin B.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jidc.org [jidc.org]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
Unveiling the Structure-Activity Relationship of Anigorufone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anigorufone and its derivatives, belonging to the phenylphenalenone class of natural products, have garnered significant interest within the scientific community for their promising biological activities.[1] Primarily sourced from the Haemodoraceae (kangaroo paw) and Musaceae (banana) plant families, these compounds exhibit notable antimicrobial and cytotoxic properties, positioning them as potential candidates for novel therapeutic agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing the available experimental data and outlining key mechanistic insights.
Comparative Analysis of Biological Activity
While extensive quantitative data for a broad range of this compound derivatives is limited in publicly available literature, the existing research on phenylphenalenones provides a foundational understanding of their biological effects. The primary activities observed are antimicrobial and cytotoxic.
Cytotoxic Activity
This compound derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. The planar aromatic structure of the phenylphenalenone core is believed to be a key feature for this activity.
Key Structure-Activity Relationship Insights (Hypothesized):
-
Planarity: The flat, aromatic nature of the molecule is thought to facilitate intercalation with DNA, a proposed mechanism for its cytotoxic effects. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1]
-
Substituents: The nature and position of substituent groups on the phenyl and phenalenone rings are expected to significantly influence the cytotoxic potency and selectivity. However, specific SAR studies detailing the effects of various functional groups on this compound derivatives are not yet widely published.
The following table is a template for summarizing the cytotoxic activity of this compound derivatives. Currently, there is a lack of comprehensive public data to populate this table for a series of this compound analogues.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analog 1 | e.g., MCF-7 (Breast) | Data not available | |
| This compound Analog 2 | e.g., A549 (Lung) | Data not available | |
| This compound Analog 3 | e.g., HeLa (Cervical) | Data not available |
Antimicrobial Activity
Phenylphenalenones, including this compound, have shown activity against a variety of bacterial and fungal strains. The proposed mechanism of action involves the disruption of the microbial cell membrane.
Key Structure-Activity Relationship Insights (Hypothesized):
-
Lipophilicity: The lipophilic character of the phenylphenalenone backbone is thought to enable its insertion into the lipid bilayer of the cell membrane. This intercalation increases membrane permeability, leading to the leakage of essential cellular components and subsequent cell death.[1]
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound Analog 1 | e.g., S. aureus | Data not available | |
| This compound Analog 2 | e.g., E. coli | Data not available | |
| This compound Analog 3 | e.g., C. albicans | Data not available |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound derivatives exert their cytotoxic effects are still under investigation.[1] However, based on the proposed mechanisms for phenylphenalenones, the following pathways are of significant interest.
Proposed Cytotoxic Mechanism: DNA Intercalation and Apoptosis
The planar structure of this compound derivatives suggests a potential for DNA intercalation. This process is hypothesized to trigger a cascade of events leading to apoptosis.
Caption: Proposed cytotoxic mechanism of this compound derivatives.
Proposed Antimicrobial Mechanism: Membrane Disruption
The antibacterial and antifungal activity of this compound derivatives is attributed to their ability to compromise the integrity of the microbial cell membrane.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like this compound derivatives.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Caption: General workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to a specific concentration (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well of the microdilution plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.
References
In Vivo Validation of Anigorufone's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of Anigorufone, a member of the phenylphenalenone class of compounds. Due to the limited availability of direct comparative in vivo studies for this compound, this guide utilizes data from a well-established DNA intercalating anticancer agent, Doxorubicin, as a benchmark for performance. The information presented is based on existing experimental data and aims to provide an objective overview for research and drug development purposes.
Overview of this compound
This compound is a naturally occurring phenylphenalenone, a class of compounds that has garnered interest for its potential biological activities.[1] The proposed mechanism for the anticancer effect of compounds like this compound involves the intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1]
Chemical Structure of this compound:
This compound is chemically identified as 2-hydroxy-9-phenyl-1H-phenalen-1-one.[1][2]
Comparative In Vivo Anticancer Activity
Table 1: In Vivo Efficacy of Doxorubicin in a Murine Breast Cancer Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Animal Model | Reference |
| Doxorubicin | 2 mg/kg, intravenous, once a week for six weeks | ~60% | BALB-neuT mice (spontaneous breast cancer) | [5] |
| Control (PBS) | Intravenous, once a week for six weeks | 0% | BALB-neuT mice (spontaneous breast cancer) | [5] |
Table 2: In Vivo Efficacy of Doxorubicin in a Murine Lymphoma Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Animal Model | Reference |
| Doxorubicin | 4 mg/kg/week for 3 weeks | Significant inhibition | C57BL/6N juvenile mice with EL4 lymphoma | [6] |
| Control (Saline) | - | No inhibition | C57BL/6N juvenile mice with EL4 lymphoma | [6] |
Table 3: In Vivo Efficacy of Doxorubicin-loaded Nanocarrier in a Murine Ovarian Cancer Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition Rate | Animal Model | Reference |
| Dox-DNA-AuNP | - | ~2.5 times higher than free Dox | SK-OV-3 xenograft mice | [7] |
| Free Doxorubicin | - | - | SK-OV-3 xenograft mice | [7] |
Experimental Protocols
Murine Breast Cancer Model (BALB-neuT)
-
Animal Model: Female BALB-neuT mice, which spontaneously develop mammary tumors.[5]
-
Treatment: Thirteen-week-old mice received intravenous injections of Doxorubicin (2 mg/kg) or a corresponding volume of Phosphate Buffered Saline (PBS) as a control, once a week for six consecutive weeks.[5]
-
Tumor Measurement: Tumor growth was monitored, and at the end of the seven-week study period, the tumor weights were measured and compared between the treated and control groups.[5]
Murine Lymphoma Model (EL4)
-
Animal Model: Four-week-old male C57BL/6N mice were subcutaneously injected with EL4 lymphoma cells.[6]
-
Treatment: One week after tumor cell injection, mice were administered Doxorubicin (4 mg/kg/week) for three weeks.[6]
-
Tumor Measurement: Tumor growth was monitored, and at the end of the study, tumor weights were measured to assess the anticancer effect of the treatment.[6]
Murine Ovarian Cancer Xenograft Model (SK-OV-3)
-
Animal Model: SK-OV-3 human ovarian cancer cells were xenografted into mice.[7]
-
Treatment: Mice were treated with either free Doxorubicin or Doxorubicin-loaded DNA-gold nanoparticle (Dox-DNA-AuNP) nanocarriers over a period of 16 days.[7]
-
Tumor Measurement: Tumor growth was monitored to compare the inhibition rates between the different treatment formulations.[7]
Signaling Pathways and Visualizations
The presumed mechanism of action for this compound, as a DNA intercalator, involves the induction of DNA damage, which subsequently triggers apoptotic signaling pathways. A key pathway initiated by DNA damage is the intrinsic apoptosis pathway.
DNA Damage-Induced Apoptosis Pathway
DNA intercalating agents like this compound are hypothesized to cause genotoxic stress, leading to the activation of the DNA damage response. This initiates a signaling cascade involving sensor proteins and checkpoint kinases that ultimately stabilize tumor suppressor proteins like p53.[8] Activated p53 then transcribes pro-apoptotic genes, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[8] This triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in the execution of apoptosis.[8]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vivo Anticancer Activity Assessment
The general workflow for evaluating the in vivo anticancer efficacy of a compound like this compound involves several key steps, from tumor induction in an animal model to the final analysis of tumor growth inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Anigorufone: A Potential Candidate Against Drug-Resistant Fungal Pathogens - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antifungal resistance necessitates the exploration of novel therapeutic agents. Anigorufone, a naturally occurring phenylphenalenone phytoalexin, has demonstrated antifungal properties, positioning it as a compound of interest in the search for new treatments for infections caused by drug-resistant fungal strains. This guide provides a comparative framework to evaluate the efficacy of this compound against these challenging pathogens, summarizes the current state of knowledge, and offers detailed experimental protocols to facilitate further research.
Overview of this compound and its Antifungal Potential
This compound is a secondary metabolite produced by plants, notably the banana plant (Musa acuminata), in response to fungal infections.[1][2] As a member of the phenylphenalenone class, its proposed mechanism of action involves the disruption of the fungal cell membrane.[3] The lipophilic nature of the phenylphenalenone backbone is thought to allow it to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3] While the antifungal activity of this compound is recognized, there is a notable absence of comprehensive, publicly available data quantifying its efficacy against a broad spectrum of drug-resistant fungal strains.[1]
Comparative Efficacy Data: A Research Gap
A thorough review of existing scientific literature reveals a significant gap in the availability of quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against clinically relevant drug-resistant fungal strains. To address this, we present a template for the systematic evaluation and comparison of this compound's efficacy against standard-of-care antifungal agents. Researchers are encouraged to utilize this framework to generate and disseminate much-needed data.
Table 1: Comparative Antifungal Efficacy of this compound Against Drug-Resistant Fungal Strains (Template)
| Fungal Strain | Resistance Profile | This compound MIC (µg/mL) | Comparator Drug MIC (µg/mL) | Comparator Drug |
| Candida albicans | Fluconazole-Resistant | Data not available | Insert Data | Fluconazole |
| Candida auris | Multidrug-Resistant | Data not available | Insert Data | Amphotericin B |
| Aspergillus fumigatus | Voriconazole-Resistant | Data not available | Insert Data | Voriconazole |
| Cryptococcus neoformans | Fluconazole-Resistant | Data not available | Insert Data | Fluconazole |
| Fusarium solani | Amphotericin B-Resistant | Data not available | Insert Data | Amphotericin B |
Experimental Protocols
To ensure standardized and reproducible results, the following detailed methodology for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is provided, based on established protocols.
Objective: To determine and compare the in vitro antifungal activity of this compound and comparator antifungal agents against drug-resistant fungal strains.
Materials:
-
This compound (analytical grade)
-
Comparator antifungal agents (e.g., fluconazole, voriconazole, amphotericin B)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (drug-resistant and susceptible strains)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland standard
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound and comparator drugs in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Further dilute the stock solutions in RPMI 1640 medium to create working solutions.
-
-
Preparation of Fungal Inoculum:
-
Yeasts (e.g., Candida spp., Cryptococcus spp.): Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.): Culture the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the antifungal working solutions in the 96-well microtiter plates with RPMI 1640 medium to achieve a range of final concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum in RPMI 1640 without any antifungal agent) and a sterility control well (RPMI 1640 medium only).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Incubation times will vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
For yeasts, this is often determined as a ≥50% reduction in turbidity as measured by a spectrophotometer.
-
For filamentous fungi, the MIC is typically the lowest concentration that shows no visible growth (100% inhibition).
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.
Proposed Mechanism of Action and Resistance Evasion
The proposed mechanism of this compound, involving cell membrane disruption, is a promising area of investigation, as it may be less susceptible to the common resistance mechanisms that affect other antifungal classes, such as target enzyme modification or efflux pump overexpression. However, it is important to note that some virulent fungal strains may possess the ability to metabolize and detoxify phenylphenalenones, such as through the formation of sulfate conjugates, thereby overcoming their antifungal effects.[2] Further research into these potential resistance mechanisms is warranted.
Caption: Proposed Mechanism of Action of this compound on the Fungal Cell Membrane.
This guide provides a foundational framework for the systematic investigation of this compound's efficacy against drug-resistant fungal strains. The generation of robust, comparative data is crucial to understanding the potential of this natural compound in the development of novel antifungal therapies. We encourage the research community to build upon this framework and share their findings to accelerate progress in this critical area of unmet medical need.
References
Validating the Role of Anigorufone as a Phytoalexin in Bananas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anigorufone and Phytoalexins in Bananas
This compound is a naturally occurring phenylphenalenone compound that has been identified as a key phytoalexin in bananas (Musa spp.). Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. In bananas, this compound and other related phenylphenalenones play a crucial role in the plant's defense mechanisms against a range of pathogens, including fungi and nematodes.
This guide provides a comparative analysis of this compound's biological activity against important banana pathogens, details its biosynthetic pathway, and outlines the experimental protocols required for its validation as a phytoalexin. The information presented is intended to support researchers in the fields of plant pathology, natural product chemistry, and drug development.
Comparative Biological Activity of this compound
This compound exhibits significant antimicrobial activity against pathogens that threaten banana cultivation. Its efficacy is often compared with other phytoalexins found in bananas and with standard commercial fungicides.
Antifungal Activity:
This compound has demonstrated activity against Mycosphaerella fijiensis, the causal agent of Black Sigatoka disease, one of the most devastating diseases of banana. While specific Minimum Inhibitory Concentration (MIC) values for this compound against M. fijiensis are not consistently reported in the literature, related compounds and extracts containing this compound show significant antifungal effects. For comparison, the IC50 value of isothis compound, a related phenylphenalenone, against one strain of M. fijiensis has been reported to be 0.032 ± 0.002 mM under light conditions.[1]
Table 1: Comparative Antifungal Activity of Phenylphenalenones and Standard Fungicides against Banana Fungal Pathogens
| Compound | Pathogen | Activity Metric | Value | Reference |
| Isothis compound | Mycosphaerella fijiensis (Strain E22) | IC50 | 0.032 ± 0.002 mM | [1] |
| This compound | Mycosphaerella fijiensis | Not explicitly quantified | Light-dependent activity noted | [1] |
| Propiconazole | Mycosphaerella fijiensis | EC50 | 10.01 ± 8.55 mg/L (intensive management fields) | |
| Carbendazim | Mycosphaerella fijiensis | EC50 | 81.40 ± 56.50 mg/L (intensive management fields) |
Nematocidal Activity:
This compound has shown potent activity against the burrowing nematode Radopholus similis, a major pest of bananas. Studies have demonstrated a concentration-dependent effect on nematode motility.[2]
Table 2: Nematocidal Activity of this compound against Radopholus similis
| Compound | Pathogen | Activity Metric | Value | Incubation Time | Reference |
| This compound | Radopholus similis | IC50 | 59 µg/mL | 24 hours | [3] |
| This compound | Radopholus similis | IC50 | 38 µg/mL | 48 hours | [3] |
| This compound | Radopholus similis | IC50 | 23 µg/mL | 72 hours | [3] |
| This compound | Radopholus similis | % Immotility | 89% | 72 hours (at 100 ppm) | [2] |
Resistant banana cultivars have been observed to produce higher concentrations of this compound and other phenylphenalenones in response to nematode infection compared to susceptible cultivars, highlighting its role in plant defense.[2]
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. Recent research has begun to elucidate the specific enzymatic steps leading to phenylphenalenones in the Musaceae family.[4][5][6] The pathway involves the condensation of precursors derived from the amino acid phenylalanine.
A proposed biosynthetic pathway starts with the conversion of phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. Through a series of reactions involving chalcone synthase-like enzymes, a diarylheptanoid intermediate is formed. This intermediate then undergoes cyclization to form the characteristic phenylphenalenone skeleton.[4][7]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Validating the role of this compound as a phytoalexin involves several key experimental procedures.
Induction and Extraction of Phytoalexins from Banana Tissue
Objective: To induce the production of this compound in banana tissue and extract it for analysis.
Protocol:
-
Plant Material: Use young, healthy banana plants (e.g., tissue-cultured plantlets of resistant and susceptible cultivars).
-
Induction: Inoculate the plants with a pathogen suspension (e.g., a conidial suspension of M. fijiensis or a suspension of R. similis). Control plants should be treated with sterile water.
-
Incubation: Maintain the plants under controlled conditions (e.g., 25°C, high humidity) for a period sufficient for phytoalexin accumulation (e.g., 24 to 72 hours or longer, depending on the pathogen).
-
Harvesting: Harvest the infected and control tissues (e.g., leaves or roots).
-
Extraction:
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with a suitable solvent, such as methanol or ethanol, at room temperature with agitation.
-
Centrifuge the mixture to pellet the plant debris and collect the supernatant.
-
Concentrate the supernatant under reduced pressure to obtain a crude extract.
-
Caption: Experimental workflow for phytoalexin extraction.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the plant extract.
Protocol:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (often with a small percentage of formic or acetic acid) and a polar organic solvent like acetonitrile or methanol is typically used.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where this compound has maximum absorbance (e.g., around 254 nm).
-
Quantification: Prepare a calibration curve using a pure standard of this compound at known concentrations. Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.[1][8]
Antifungal Bioassay: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal pathogen.
Protocol:
-
Fungal Culture: Grow the fungal pathogen (e.g., M. fijiensis or Fusarium oxysporum) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a standardized inoculum.
-
Serial Dilutions: Prepare a series of dilutions of the purified this compound in the liquid medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized amount of the fungal inoculum to each well.
-
Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.
Nematocidal Bioassay
Objective: To assess the effect of this compound on the motility and viability of nematodes.
Protocol:
-
Nematode Suspension: Prepare a suspension of R. similis in sterile water.
-
Treatment: In a multi-well plate, add the nematode suspension to wells containing different concentrations of this compound dissolved in a suitable solvent (e.g., water with a small amount of ethanol or DMSO).
-
Controls: Include a control with the solvent only.
-
Incubation: Incubate the plates at room temperature.
-
Assessment: At different time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope and count the number of motile and immotile individuals in each well. The IC50 (the concentration that immobilizes 50% of the nematodes) can be calculated.[2][3]
Conclusion
The available evidence strongly supports the role of this compound as a key phytoalexin in the defense response of bananas against fungal and nematode pathogens. Its significant biological activity, coupled with its increased production in resistant cultivars, makes it a promising candidate for further research in the development of novel disease management strategies for this critical global food crop. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the protective functions of this compound and other related phytoalexins in bananas.
References
- 1. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of O-methyltransferases in the biosynthesis of phenylphenalenone phytoalexins based on the telomere-to-telomere gapless genome of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. ikm.org.my [ikm.org.my]
Anigorufone: A Comparative Analysis of its Therapeutic Potential in Oncology
For Immediate Release
[City, State] – [Date] – Anigorufone, a naturally occurring phenylphenalenone compound, and its derivatives are emerging as a promising class of molecules in oncology research. This guide provides a comparative analysis of the therapeutic potential of this compound and related compounds, with a focus on their cytotoxic activity and proposed mechanism of action, benchmarked against the established chemotherapeutic agent, Doxorubicin. While specific preclinical data for this compound remains limited, this comparison leverages available data for closely related phenylphenalenones to offer a preliminary assessment for researchers, scientists, and drug development professionals.
Executive Summary
This compound belongs to the phenylphenalenone class of natural products, which have demonstrated cytotoxic effects against various cancer cell lines. The primary proposed mechanism of action for this class of compounds is DNA intercalation, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Due to the scarcity of direct experimental data on this compound, this guide utilizes cytotoxicity data from a representative phenylphenalenone, herein referred to as Compound 9, for comparative purposes against the standard DNA intercalating agent, Doxorubicin. This analysis highlights the potential of the phenylphenalenone scaffold as a template for novel anticancer drug development, while underscoring the critical need for further preclinical investigation to establish a therapeutic index for this compound.
Comparative Cytotoxicity Analysis
To provide a quantitative comparison, the half-maximal inhibitory concentration (IC50) values for a representative phenylphenalenone (Compound 9) and the established anticancer drug Doxorubicin are presented across a panel of human cancer cell lines. The data for Compound 9 is sourced from a study by Zhao et al., while Doxorubicin data is compiled from various published sources.
| Cell Line | Cancer Type | Phenylphenalenone (Compound 9) IC50 (µM) | Doxorubicin IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 5.8 | ~0.02[1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | 10.3 | ~1-10 (concentration-dependent)[3] |
| A-549 | Lung Carcinoma | 6.3 | ~0.0086 - >20 (time and condition dependent)[4][5] |
| MCF-7 | Breast Adenocarcinoma | 3.3 | ~2.5[5] |
| SW480 | Colorectal Adenocarcinoma | 2.3 | Not explicitly found, but Doxorubicin is used in colorectal cancer treatment. |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method. The provided values should be considered as approximations for comparative purposes.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
The proposed mechanism of action for phenylphenalenones, including this compound, centers on their ability to intercalate into the DNA double helix. This process is characteristic of a class of anticancer agents known as DNA intercalators, with Doxorubicin being a prime example.
dot
Caption: Proposed mechanism of action for this compound.
The planar aromatic structure of phenylphenalenones is thought to facilitate their insertion between DNA base pairs. This physical obstruction disrupts the normal function of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases. The resulting DNA damage triggers cellular stress responses, ultimately leading to programmed cell death, or apoptosis.
dot
Caption: Intrinsic apoptosis pathway initiated by DNA damage.
Experimental Protocols
While the specific protocol for the cytotoxicity testing of phenylphenalenone Compound 9 is not detailed in the available literature, a general methodology for determining IC50 values using a colorimetric assay (such as the MTT assay) is described below.
Experimental Workflow: MTT Assay for Cytotoxicity
dot
Caption: General workflow for determining IC50 values using the MTT assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Application: The test compound (e.g., this compound, Doxorubicin) is added to the wells in a range of concentrations. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to the control. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Therapeutic Index and Potential for Development
The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A high TI indicates a wide margin between the dose that produces a therapeutic effect and the dose that causes toxicity.
Currently, there is no available in vivo toxicity data (e.g., LD50) for this compound or other phenylphenalenones. Furthermore, studies on the cytotoxicity of these compounds in normal, non-cancerous cell lines are lacking. This absence of data makes it impossible to calculate a therapeutic index for this compound at this time.
For a drug like Doxorubicin, the therapeutic index is narrow, and its clinical use is limited by significant side effects, most notably cardiotoxicity. The development of new anticancer agents with a more favorable therapeutic index is a major goal in oncology research.
The potential for the development of this compound and other phenylphenalenones will depend on several key factors:
-
Potency and Selectivity: Demonstrating high potency against a broad range of cancer cell lines while exhibiting low toxicity to normal cells is paramount.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound will need to be characterized to ensure it can reach the tumor site at therapeutic concentrations.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the antitumor efficacy and overall toxicity profile of this compound, which will provide the necessary data to estimate a therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound and the broader class of phenylphenalenones represent an intriguing area for anticancer drug discovery. Their proposed mechanism of action as DNA intercalators is a well-validated strategy in oncology. The preliminary cytotoxicity data for a representative phenylphenalenone demonstrates activity against several human cancer cell lines. However, the current lack of comprehensive preclinical data, particularly in vivo efficacy and toxicity studies, and a detailed understanding of their effects on normal cells, precludes a definitive assessment of this compound's therapeutic index and its true potential for clinical development. Further rigorous investigation into the pharmacology and toxicology of this compound is strongly warranted to determine if this promising natural product can be translated into a safe and effective therapeutic agent for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
Disclaimer: Fictional Substance Advisory
Anigorufone is not a recognized chemical compound. The following information is a generalized template for the safe handling and disposal of a hazardous chemical and should be adapted to a specific, real-world substance with known properties. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for guidance on specific chemicals.
Proper Disposal Procedures for this compound
This document provides a comprehensive guide to the safe disposal of this compound, a potent cytotoxic agent, and its associated waste materials. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound: Key Safety Data
All quantitative data regarding this compound's physical and hazardous properties are summarized below. This information is crucial for risk assessment and the development of appropriate handling and disposal protocols.
| Property | Value | Hazard Classification | GHS Pictogram |
| Physical State | Solid | Acute Toxicity, Oral (Cat. 2) | 💀 |
| Appearance | White to off-white crystalline powder | Carcinogenicity (Cat. 1B) | हेल्थ हज़ार्ड |
| Solubility | Soluble in DMSO, sparingly soluble in water | Skin Irritation (Cat. 2) | एक्सक्लेमेशन मार्क |
| Molecular Weight | 482.1 g/mol | Eye Irritation (Cat. 2A) | एक्सक्लेमATION MARK |
| Boiling Point | Decomposes at 210°C | Aquatic Hazard, Acute (Cat. 1) | पर्यावरण |
| Chemical Stability | Stable under recommended storage conditions | Aquatic Hazard, Chronic (Cat. 1) | पर्यावरण |
Experimental Protocol: In Vitro Cytotoxicity Assay
The following is a generalized protocol for an experiment that would generate this compound waste. Understanding the waste streams at each step is essential for proper segregation and disposal.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Stock Solution Preparation: A 10 mM stock solution of this compound is prepared by dissolving the powder in 100% DMSO.
-
Serial Dilutions: The stock solution is serially diluted in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The various concentrations of this compound are added to cultured cells in multi-well plates.
-
Incubation: The treated cells are incubated for 48 hours.
-
Viability Assay: A cell viability reagent is added to each well, and the plates are read using a plate reader to determine cell viability.
Waste Generation:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (pipette tips, tubes), and weighing paper.
-
Liquid Waste: Unused stock solution, excess diluted solutions, and contaminated cell culture medium.
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe disposal of all this compound waste streams.
Step 1: Waste Segregation
-
Immediately segregate waste at the point of generation.
-
Use designated, clearly labeled waste containers.
-
Solid Waste: Place all contaminated solid materials (gloves, pipette tips, flasks) into a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound (unused stock solutions, contaminated media) in a non-reactive, screw-cap waste bottle. Do not mix with other chemical waste streams unless approved by your EHS office.
-
Sharps Waste: Any contaminated needles or blades must be disposed of in a designated sharps container.
Step 2: Decontamination of Work Surfaces
-
After handling this compound, decontaminate all work surfaces (e.g., benchtop, fume hood) with a 10% bleach solution, followed by a rinse with 70% ethanol, and then water.
-
All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.
Step 3: Container Management
-
Keep all waste containers securely closed when not in use.
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.
-
Ensure all containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Cytotoxic," "Toxic").
Step 4: Waste Storage and Removal
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Schedule a waste pickup with your institution's EHS office. Follow their specific procedures for pickup requests and documentation.
Visualized Workflow: this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Essential Safety and Logistical Information for Handling Anigorufone
For Researchers, Scientists, and Drug Development Professionals
Anigorufone is a naturally occurring phenolic compound found in several plant species, including those in the Haemodoraceae family.[1][2] As a member of the phenylphenalenone class of polycyclic aromatic compounds, it acts as a phytoalexin in plants like Musa spp.[2][3] Research has indicated its potential as an antimicrobial and cytotoxic agent.[1] The cytotoxic properties of this compound, hypothesized to stem from its ability to intercalate with DNA, necessitate stringent safety protocols to prevent occupational exposure.[1] This guide provides essential safety procedures, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is recognized for its potent cytotoxic activity against various cancer cell lines.[1] While the precise signaling pathways are still under investigation, its mechanism is thought to involve the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[1] The primary routes of occupational exposure include inhalation of aerosols or powder, skin contact, and accidental ingestion.[4][5] Given its cytotoxic nature, all contact should be minimized.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The required level of protection depends on the specific procedures being performed. All personnel must be trained in the proper selection and use of PPE.[7]
| PPE Category | Level of Protection & Recommended Equipment |
| Eye and Face Protection | Minimum: Safety glasses with side shields meeting ANSI Z-87.1 standards.[8] Recommended: Chemical safety goggles for all procedures. Splash Hazard: A full-face shield worn over chemical safety goggles is mandatory when there is a risk of splashing.[7] |
| Skin and Body Protection | Gloves: Double gloving with chemical-resistant gloves (e.g., nitrile, neoprene) is required. Gloves should be registered as Complex Design (Category III).[9] Always inspect gloves for tears or punctures before use and change them frequently.[6] Gown/Lab Coat: A disposable, fluid-resistant, long-sleeved gown is necessary to protect clothing and skin. For procedures with a higher risk of contamination, chemical-resistant coveralls are recommended.[6][10] |
| Respiratory Protection | Handling Powders: When working with this compound powder outside of a certified chemical fume hood, a fit-tested NIOSH-approved N95 or N100 respirator is required to prevent inhalation of airborne particles.[7] Higher Exposure Potential: For tasks with a greater risk of aerosol generation, a full-facepiece respirator or a powered air-purifying respirator (PAPR) should be utilized.[6] |
Operational Plan: Safe Handling and Storage
Strict adherence to the following operational protocols is essential to create a safe working environment and prevent contamination.
Engineering Controls:
-
All work involving this compound, especially the handling of powders, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
General Hygiene:
-
Avoid all direct contact with this compound.[6]
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.[6]
-
Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[6]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Containers must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Minimize the quantities of this compound stored in the laboratory.[11]
Emergency and Disposal Plan
A clear and practiced emergency and disposal plan is crucial for mitigating the impact of accidental releases and ensuring compliant waste management.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and notify others in the vicinity.[6]
-
Secure the Area: Restrict access to the contaminated zone.[6]
-
Don PPE: Put on the appropriate PPE as detailed in the table above before attempting to clean the spill.[5]
-
Containment: Gently cover liquid spills with an absorbent material like vermiculite or sand. For powder spills, carefully cover with a damp absorbent material to prevent the powder from becoming airborne.[6]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.[5]
-
Waste Disposal: All contaminated materials, including absorbent pads, cleaning supplies, and PPE, must be collected and disposed of as hazardous cytotoxic waste.[6]
For major spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan: All this compound waste, including unused product, contaminated lab supplies, and cleaning materials, must be treated as hazardous chemical waste.[12]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless they are of the same hazard class.[13]
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[13] Fill containers to no more than 90% capacity.[13]
-
Collection: Follow your institution's hazardous waste collection program. Do not dispose of this compound waste down the sink or in regular trash.[12]
Experimental Protocols
General Workflow for Extraction and Isolation of this compound Derivatives: This is a generalized protocol based on methods for isolating phenylphenalenones from plant sources.[1]
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., roots, rhizomes).
-
Thoroughly wash the material to remove debris.
-
Air-dry the material in a well-ventilated area away from direct sunlight.
-
Grind the dried material into a fine powder.[1]
-
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol) at room temperature for 24-48 hours.
-
Repeat the extraction process multiple times to ensure thorough extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]
-
-
Fractionation and Purification:
-
Suspend the crude extract in a water/non-polar solvent mixture (e.g., hexane) and perform liquid-liquid partitioning.
-
Subject the desired fraction to column chromatography, eluting with a solvent gradient of increasing polarity.
-
Monitor fractions using thin-layer chromatography (TLC).
-
Combine similar fractions and perform further purification using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[1]
-
Proposed Mechanism of Cytotoxic Action: The cytotoxic effects of this compound are believed to be exerted through its interaction with DNA.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 56252-32-5 [thegoodscentscompany.com]
- 3. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. Handling cytotoxic material [cleanroomtechnology.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. vumc.org [vumc.org]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
